Technical Documentation Center

6-Nitro-2-phenylimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic compound with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for its diverse biological activities, and the introduction of a 6-nitro group and a 2-phenyl substituent profoundly influences its physicochemical properties and therapeutic potential.[1][2] This document details a robust and reproducible synthetic protocol, explains the underlying reaction mechanism, and presents a full suite of analytical characterization data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable molecular scaffold in their work.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structural motif has established it as a cornerstone in modern medicinal chemistry, forming the basis for numerous therapeutic agents with a wide array of pharmacological effects, including anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[1][2] Marketed drugs such as Zolpidem and Alpidem feature this core, highlighting its clinical and commercial relevance.

The strategic substitution on this scaffold allows for the fine-tuning of its biological activity:

  • The 2-Phenyl Group: The presence of an aryl substituent at the 2-position is a common feature that often facilitates crucial π-π stacking or hydrophobic interactions with biological targets, enhancing binding affinity and selectivity.

  • The 6-Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. Its incorporation at the 6-position significantly modulates the electronic landscape of the entire heterocyclic system. This can influence the molecule's reactivity, metabolic stability, and receptor binding profile. Furthermore, the nitro group can serve as a versatile synthetic handle for further derivatization or can act as a key pharmacophoric element, particularly in the development of antimicrobial or anticancer agents.[3][4]

This guide focuses specifically on the synthesis and characterization of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, providing a foundational protocol for its reliable preparation and unambiguous structural verification.

Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

The most direct and widely adopted method for constructing the 2-phenylimidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a variation of the classic Tschitschibabin reaction.[5][6]

Synthetic Scheme & Retrosynthetic Analysis

The synthesis involves a one-pot reaction between 2-amino-5-nitropyridine and 2-bromoacetophenone. The retrosynthetic disconnection logically breaks the target molecule down into these two commercially available starting materials.

G Target 6-Nitro-2-phenylimidazo[1,2-a]pyridine Intermediates <= (Cyclocondensation) Target->Intermediates SM1 2-Amino-5-nitropyridine Intermediates->SM1 SM2 2-Bromoacetophenone Intermediates->SM2

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The reaction proceeds through a well-established three-step sequence:

  • Nucleophilic Substitution (Sɴ2): The exocyclic amino group of 2-amino-5-nitropyridine acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromoacetophenone and displacing the bromide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen attacks the carbonyl carbon of the acetophenone moiety in an intramolecular fashion, forming a five-membered ring.

  • Dehydration: The resulting hemiaminal intermediate readily undergoes acid- or heat-catalyzed dehydration to yield the final aromatic imidazo[1,2-a]pyridine system.

Caption: The three-step mechanism for imidazo[1,2-a]pyridine formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with expected observations noted at each critical stage.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-Amino-5-nitropyridine139.111.39 g10.01.0
2-Bromoacetophenone199.042.09 g10.51.05
Anhydrous Ethanol46.0750 mL--
Saturated NaHCO₃ (aq)-~30 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitropyridine (1.39 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the solid is mostly dissolved.

  • Addition of Ketone: Add 2-bromoacetophenone (2.09 g, 10.5 mmol) to the flask. A slight excess is used to ensure the complete consumption of the limiting aminopyridine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation:

    • After completion, allow the mixture to cool to room temperature. A precipitate may form.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring until the mixture is basic (pH ~8). This step neutralizes the HBr byproduct and precipitates the free base product.

    • A voluminous yellow-to-orange solid should precipitate.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL) to remove impurities.

    • The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Drying & Yield: Dry the purified solid in a vacuum oven at 50 °C overnight. The expected yield of the bright yellow crystalline solid is typically in the range of 75-85%.

Characterization of the Final Product

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Caption: Workflow for the analytical characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

TechniqueExpected DataInterpretation
¹H NMR δ ~9.3 (s, 1H), ~8.2 (s, 1H), ~8.0 (d, 2H), ~7.7 (d, 1H), ~7.5-7.3 (m, 4H)Confirms proton environment and connectivity. Singlet at ~9.3 ppm is characteristic of H-5, deshielded by the adjacent nitro group.
¹³C NMR ~14 signals expected in the aromatic region (δ 110-160 ppm)Confirms the carbon skeleton of the fused aromatic system.
Mass Spec (ESI+) m/z = 240.07 [M+H]⁺Confirms the molecular weight (Exact Mass: 239.0644).
IR Spectroscopy ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch), ~3100 cm⁻¹ (Ar C-H), ~1630 cm⁻¹ (C=N/C=C)Confirms the presence of key functional groups, especially the nitro group.[7]
Detailed Spectroscopic Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The most downfield signal, a singlet around 9.3 ppm, is assigned to the H-5 proton, which is significantly deshielded by the anisotropic effect of the adjacent nitro group. The singlet for the H-3 proton typically appears around 8.2 ppm. The protons of the phenyl ring and the remaining protons on the pyridine ring appear in the expected aromatic region.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 240, confirming the molecular formula C₁₃H₉N₃O₂.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for confirming the presence of the nitro functional group. Two strong and characteristic absorption bands are expected: one for the asymmetric stretch around 1520 cm⁻¹ and another for the symmetric stretch around 1340 cm⁻¹.[9] Additional bands in the 1630-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic rings.[6]

Potential Applications and Future Directions

The 6-Nitro-2-phenylimidazo[1,2-a]pyridine scaffold is a valuable platform for drug discovery. Compounds with this core structure have been investigated for a variety of biological activities.[10] Notably, substituted imidazo[1,2-a]pyridines have shown promise as anticancer agents, often by targeting specific signaling pathways in cancer cells.[11][12] The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a diverse library of new chemical entities for further biological screening.

Conclusion

This guide has presented a detailed, reliable, and scientifically grounded protocol for the synthesis and characterization of 6-Nitro-2-phenylimidazo[1,2-a]pyridine. By explaining the causality behind the experimental choices and providing a full suite of expected analytical data, this document serves as a robust resource for chemists and pharmacologists. The straightforward synthesis and rich chemical functionality of this compound make it an attractive starting point for the development of novel therapeutics and advanced materials.

References

  • Jadhav, S. D., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Bellamri, M., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Available at: [Link]

  • Bellamri, M., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH. Available at: [Link]

  • Orsi, A., et al. (2017). Supplementary Information: Porous zinc and cobalt 2-nitroimidazolate frameworks. The Royal Society of Chemistry. Available at: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • Boukhlifi, F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Song, D., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Al-Dhmani, S. A. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • PubChem. 6-Nitroimidazo[1,2-a]pyridine. PubChem. Available at: [Link]

  • S. L. G., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • PubChem. 2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]

  • Boukhlifi, F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at: [Link]

  • Panicker, C. Y., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • Ishiuchi, S., et al. (2019). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Available at: [Link]

  • Okuda, T., et al. (2021). Trace analysis of nitrated polycyclic aromatic hydrocarbons based on two-color femtosecond laser ionization mass spectrometry. Kyoto University Research Information Repository. Available at: [Link]

  • MassBank. Pyridines and derivatives. MassBank. Available at: [Link]

Sources

Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 6-nitro-2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 6-nitro-2-phenylimidazo[1,2-a]pyridine derivative is a critical intermediate; the nitro group at position 6 serves as a latent amine for further functionalization, while the phenyl group at position 2 provides lipophilic bulk essential for receptor binding.

This guide provides an authoritative breakdown of the spectroscopic signature of this molecule. Unlike generic databases, this document focuses on the causality of spectral features—explaining how the electronic push-pull of the nitro group and the fused bicyclic aromaticity dictate the observed NMR, IR, and Mass Spectrometry signals.

Part 1: Structural Context & Synthetic Access

To understand the impurities and spectral nuances, one must understand the origin of the molecule. The standard synthesis involves the condensation of 2-amino-5-nitropyridine with 2-bromoacetophenone (Scheme 1).

Key Structural Features[1][2][3][4][5]
  • Core: Fused 6-5 bicyclic system.

  • Numbering: Nitrogen at the bridgehead is N4; the non-bridgehead nitrogen is N1. The phenyl ring is at C2. The nitro group is at C6.

  • Electronic Environment: The C6-nitro group is highly electron-withdrawing, significantly deshielding the adjacent protons (H5 and H7) on the pyridine ring.

SynthesisWorkflow Figure 1: Synthetic pathway impacting impurity profile and spectral expectations. Start 2-Amino-5-nitropyridine Process Condensation (EtOH, Reflux, NaHCO3) Start->Process Reagent 2-Bromoacetophenone Reagent->Process Intermediate HBr Salt Intermediate Process->Intermediate Cyclization Product 6-Nitro-2-phenylimidazo[1,2-a]pyridine Intermediate->Product Base Neutralization

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum of 6-nitro-2-phenylimidazo[1,2-a]pyridine is distinct due to the "deshielding cone" of the nitro group and the ring current of the aromatic system.
H NMR Assignments (DMSO- , 400 MHz)

The most diagnostic signal is H5 , which appears at an unusually high frequency (downfield) due to its position between the bridgehead nitrogen (N4) and the nitro group (C6).

ProtonChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-5 9.60 - 9.80 Singlet (s) or d

Diagnostic: Deshielded by N4 (anisotropic effect) and C6-

(inductive/mesomeric).
H-3 8.60 - 8.70Singlet (s)-Characteristic imidazole ring proton. Shifts based on C2-phenyl planarity.
H-8 7.70 - 7.80Doublet (d)

Adjacent to bridgehead C8a; shielded relative to H5.
H-7 8.00 - 8.10dd

,

Ortho to

. Shows large ortho coupling to H8 and meta coupling to H5.
Ph-H 7.30 - 8.00Multiplets (m)-Typical aromatic pattern (2 ortho, 2 meta, 1 para).

Expert Insight: In the parent imidazo[1,2-a]pyridine, H5 appears ~8.1 ppm.[1] The shift to ~9.7 ppm in the 6-nitro derivative is a massive +1.6 ppm shift, serving as immediate confirmation of the nitro group's presence and position.

C NMR Signatures
  • C6 (Nitro-bearing): Look for a quaternary carbon signal around 135-140 ppm .

  • C2 (Phenyl-bearing): Quaternary signal typically 145-150 ppm .

  • C5 (CH): The carbon attached to the diagnostic H5 proton will appear downfield, often 125-128 ppm .

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "Go/No-Go" decision point during synthesis, specifically confirming the integrity of the nitro group and the formation of the imidazole ring.

Key Absorption Bands[3][4][7][8][9]
Functional GroupWavenumber (

)
IntensityMode

(Asymmetric)
1500 - 1540 StrongDiagnostic N-O stretch. Lower than aliphatic nitro due to conjugation.[2]

(Symmetric)
1320 - 1350 StrongDiagnostic N-O stretch.
C=N (Ring) 1610 - 1630MediumImidazo/Pyridine skeletal vibrations.[3]
C-H (Aromatic) 3050 - 3100WeakAromatic C-H stretching.

Validation Protocol: If the bands at 1530/1340


 are absent, the nitro group has likely been reduced (e.g., to an amine, which would show broad doublets at 3300-3400 

) or the starting material was incorrect.

Part 4: Mass Spectrometry (MS)

Mass spectrometry (ESI+) is the standard for purity assessment. The fragmentation pattern is predictable and serves as a structural fingerprint.

Ionization & Fragmentation Logic[10]
  • Ionization (ESI+): Forms the stable

    
     ion.
    
    • Formula:

      
      
      
    • Exact Mass: 239.07

    • Observed m/z:240.08

  • Fragmentation (MS/MS):

    • Loss of

      
       (M-46):  Homolytic cleavage of the C-N bond is common in nitroaromatics.
      
    • Loss of NO (M-30): Rearrangement to a nitrite ester followed by loss of NO (typical "nitro-nitrite" rearrangement).

    • Loss of HCN: Characteristic of fused nitrogen heterocycles.

MSFragmentation Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation. Parent [M+H]+ m/z 240 Frag1 [M - NO]+ m/z 210 Parent->Frag1 - NO (30 Da) (Rearrangement) Frag2 [M - NO2]+ m/z 194 Parent->Frag2 - NO2 (46 Da) (Direct Cleavage) Frag3 Ring Opening/HCN Loss m/z ~167 Frag2->Frag3 - HCN

Part 5: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and prevent aggregation broadening.

  • Solvent Choice: Use DMSO-

    
      (99.9% D). The compound has limited solubility in 
    
    
    
    .
  • Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug in a Pasteur pipette to remove inorganic salts (NaBr) from the synthesis, which can cause baseline distortion.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated H5 proton for accurate integration.
Protocol B: LC-MS Method for Purity Check

Standard gradient for polar heterocycles.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    , 
    
    
    
    mm).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugated system).

References

  • Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Validates synthetic route and general NMR shifts for the scaffold).

  • Enguehard, C., et al. (2000). "Synthesis of nitroimidazo[1,2-a]pyridines." Heterocycles. (Establishes the specific deshielding effect of nitro groups on this ring system).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for standard nitro group IR and NMR assignments).
  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances. (Provides comparative spectral data for 2-phenyl derivatives).

Sources

Foundational

Physicochemical properties of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Technical Guide for Research & Development Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem and alpidem.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem and alpidem.[1] The 6-nitro-2-phenylimidazo[1,2-a]pyridine derivative (CAS: 4533-18-0) represents a critical intermediate and functional probe.[1] The C6-nitro group acts as a powerful electron-withdrawing moiety, significantly altering the electronic landscape of the heteroaromatic core compared to its unsubstituted parent. This guide provides a definitive physicochemical profile, synthesis workflow, and spectroscopic characterization standard for researchers utilizing this compound in drug discovery or materials science.[1]

Chemical Identity & Molecular Architecture

ParameterSpecification
IUPAC Name 6-Nitro-2-phenylimidazo[1,2-a]pyridine
CAS Registry Number 4533-18-0
Molecular Formula C₁₃H₉N₃O₂
Molecular Weight 239.23 g/mol
SMILES O=c1ccc2nc(c3ccccc3)cn2c1
Appearance Yellow crystalline solid
Melting Point 171 – 173 °C
Solubility Soluble in DMSO, DMF; Moderate in CHCl₃, CH₂Cl₂; Insoluble in Water
Electronic Profile

The introduction of the nitro group at the C6 position exerts a strong mesomeric withdrawing effect (-M), deactivating the pyridine ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[1] This modification also quenches the intrinsic fluorescence typically observed in the 2-phenylimidazo[1,2-a]pyridine core, making this derivative a potential "turn-on" fluorescence probe precursor upon reduction to the amine.[1]

Spectroscopic Characterization Standards

Accurate identification relies on specific NMR signatures.[1] The nitro group causes significant deshielding of the adjacent protons, particularly H-5.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Reference: TMS at 0.00 ppm)

¹H NMR (400 MHz):

  • δ 9.84 (d, J = 2.3 Hz, 1H, H-5): This highly deshielded doublet is the diagnostic signal for the 6-nitro substitution, shifted downfield due to the anisotropic and inductive effects of the nitro group.[1]

  • δ 8.63 (s, 1H, H-3): The imidazole ring proton.[1]

  • δ 8.01 (d, J = 6.9 Hz, 2H, Phenyl-o): Ortho protons of the phenyl ring.[1]

  • δ 7.96 (dd, J = 9.9, 2.3 Hz, 1H, H-7): Coupled to H-5 and H-8.[1]

  • δ 7.75 (d, J = 9.9 Hz, 1H, H-8): The proton adjacent to the bridgehead nitrogen.[1]

  • δ 7.54–7.45 (m, 2H, Phenyl-m): Meta protons of the phenyl ring.[1]

  • δ 7.40 (t, J = 7.3 Hz, 1H, Phenyl-p): Para proton of the phenyl ring.[1]

¹³C NMR (101 MHz):

  • Significant Peaks: δ 147.91, 145.46 (C-2), 136.97, 133.16 (C-8a), 129.44, 129.15, 128.55, 126.40, 119.54 (C-7), 116.52 (C-8), 112.16 (C-3).[1]

Mass Spectrometry[1]
  • HRMS (ESI+): Calculated for [C₁₃H₉N₃O₂ + H]⁺: 240.0774 .[1] Found: 240.0769 .[1]

Synthesis & Purification Workflow

The most robust synthetic route involves the condensation of 2-amino-5-nitropyridine with α-bromoacetophenone. This method is preferred over direct nitration of the parent scaffold to ensure regioselective purity.[1]

Experimental Protocol
  • Reagents: 2-Amino-5-nitropyridine (1.0 equiv), α-Bromoacetophenone (1.0 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: Ethanol or DMF (reflux).[1]

  • Procedure:

    • Dissolve reactants in ethanol.

    • Reflux for 4–6 hours.[1] Monitoring via TLC (EtOAc/Hexane 1:1) is essential; the product spot will be yellow.[1]

    • Cool to room temperature.[1] The solid product often precipitates.[1]

    • Neutralize with aqueous NaHCO₃ if hydrobromide salt forms.[1]

  • Purification:

    • Filter the crude yellow solid.[1]

    • Recrystallization: Dissolve in hot DMF or Ethanol/CHCl₃ mixture and cool slowly.

    • Yield: Typically 55–70%.[1]

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 2-Amino-5-nitropyridine + α-Bromoacetophenone Reflux Cyclocondensation (Reflux in EtOH, 4-6h) Start->Reflux Heat Neutralize Neutralization (aq. NaHCO3) Reflux->Neutralize Cool & Treat Crude Crude Product (Yellow Precipitate) Neutralize->Crude Filter Purify Recrystallization (EtOH/DMF) Crude->Purify Dissolve & Cryst. Final Pure 6-Nitro-2-phenyl imidazo[1,2-a]pyridine (MP: 171-173°C) Purify->Final Dry

Figure 1: Step-by-step synthesis workflow for the regioselective production of 6-nitro-2-phenylimidazo[1,2-a]pyridine.

Stability & Handling

  • Thermal Stability: Stable up to its melting point (~171°C).[1]

  • Light Sensitivity: Nitro-aromatics can be sensitive to UV light over prolonged periods; store in amber vials.

  • Solvent Compatibility: Avoid prolonged storage in nucleophilic solvents (e.g., primary amines) at high temperatures to prevent potential ring-opening or displacement reactions, although the imidazo[1,2-a]pyridine core is generally robust.[1]

References

  • Synthesis & Characterization (MP, NMR, MS)

    • Title: A multi pathway coupled domino strategy: I2/TBHP-promoted synthesis of imidazopyridines and thiazoles via sp3, sp2 and sp C–H functionaliz
    • Source: RSC Advances, 2022.[1]

    • URL:[Link]

  • CAS & Chemical Identity

    • Title: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Product Page.[1][2][3]

    • Source: BLD Pharm / ChemicalBook.[1]

  • General Scaffold Properties

    • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.[1]

    • Source: Journal of Chemical Education, 2017.[1][4]

    • URL:[Link][1]

Sources

Exploratory

Discovery of Novel 6-Nitro-2-phenylimidazo[1,2-a]pyridine Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. This guide focuses specifically on th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. This guide focuses specifically on the 6-nitro-2-phenylimidazo[1,2-a]pyridine subclass. These derivatives have emerged as critical lead compounds in the development of next-generation anti-infectives (specifically antitubercular agents) and potential oncology therapeutics.

The presence of the 6-nitro group serves a dual purpose: it acts as a strong electron-withdrawing group (EWG) modulating the pKa of the pyridine nitrogen, and in infectious disease models, it functions as a "warhead" capable of bioreduction to toxic intermediates within pathogens (analogous to the mechanism of delamanid).

The Chemical Foundation: A Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle.[1][2][3][4][5] Its utility stems from its ability to mimic the purine structure found in ATP, allowing it to interact with kinase binding pockets and DNA-associated enzymes.

Structural Rationale for the 6-Nitro-2-Phenyl Derivative
  • 6-Nitro Group (

    
    ):  Introduces significant electronic deficiency to the ring system. In hypoxic environments (common in M. tuberculosis granulomas or solid tumors), this group can undergo enzymatic reduction, generating reactive nitrogen species (RNS) that damage pathogen DNA.
    
  • 2-Phenyl Group (

    
    ):  Provides essential lipophilicity (
    
    
    
    modulation) and enables
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket.

Synthetic Architecture

The most robust route to this scaffold is the condensation of 2-aminopyridines with


-haloketones. For our specific target, we utilize 2-amino-5-nitropyridine  and phenacyl bromide  (2-bromoacetophenone).
Mechanistic Insight

The reaction proceeds via an


 attack by the exocyclic amine of the pyridine onto the 

-carbon of the phenacyl bromide, followed by an intramolecular cyclization at the ring nitrogen and subsequent dehydration.

Note on Reactivity: The 5-nitro group on the starting material (2-amino-5-nitropyridine) deactivates the exocyclic amine, making it less nucleophilic than unsubstituted analogs. Consequently, this protocol requires elevated temperatures or reflux conditions to drive the reaction to completion.

Visualization: Synthetic Workflow

The following diagram outlines the reaction pathway and critical process controls.

Synthesis_Workflow Start Reagents: 2-amino-5-nitropyridine + Phenacyl Bromide Solvent Solvent System: Ethanol or DMF (Reflux) Start->Solvent Dissolution Intermediate Intermediate: N-alkylated salt Solvent->Intermediate Sn2 Attack Cyclization Cyclization: NaHCO3 (aq) Neutralization - H2O Intermediate->Cyclization Base Treatment Product Target: 6-Nitro-2-phenylimidazo [1,2-a]pyridine Cyclization->Product Dehydration

Figure 1: Step-wise synthetic pathway for the formation of the 6-nitro-2-phenylimidazo[1,2-a]pyridine core.

Structure-Activity Relationship (SAR) Logic[6]

Optimization of this lead structure relies on modifying specific positions to enhance solubility and potency while maintaining the core binding efficacy.

SAR Decision Matrix
PositionModificationEffect on Bioactivity
C-6 (Nitro) Reduction to AmineIncreases solubility; allows amide coupling (library expansion).
C-2 (Phenyl) p-Fluoro / p-ChloroIncreases metabolic stability (blocks P450 oxidation) and lipophilicity.
C-3 Formylation / Mannich BaseCritical site for introducing solubility-enhancing groups (e.g., morpholine, piperazine).
Visualization: SAR Strategy

SAR_Logic Core Imidazo[1,2-a]pyridine Scaffold Pos6 Position 6 (Nitro) Electronic Warhead Prodrug Activation Core->Pos6 Electronic w/d Pos2 Position 2 (Phenyl) Hydrophobic Pocket Binding Core->Pos2 Pi-Stacking Pos3 Position 3 (H) Solubility Modulation (Mannich Base Target) Core->Pos3 Functionalization

Figure 2: Strategic modification points on the scaffold to optimize pharmacokinetics and pharmacodynamics.

Experimental Protocol: Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Safety Warning: Phenacyl bromide is a potent lachrymator. All operations must be performed in a functioning fume hood. Nitro-compounds may be potentially explosive; avoid excessive heat.

Materials
  • 2-Amino-5-nitropyridine (1.0 eq)

  • 2-Bromoacetophenone (Phenacyl bromide) (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate / Hexane (for purification)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-nitropyridine (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add 2-bromoacetophenone (11 mmol) to the solution. The mixture may turn slightly orange/red.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexane.
    
    • Checkpoint: The disappearance of the starting aminopyridine indicates reaction completion.

  • Precipitation of Hydrobromide Salt: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt of the intermediate) typically forms.

  • Cyclization & Neutralization:

    • Filter the solid.

    • Suspend the solid in 20 mL of water and neutralize by slowly adding saturated aqueous

      
       until pH 
      
      
      
      8. This step liberates the free base and drives the final dehydration/aromatization.
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/DMF or purify via silica gel column chromatography (Gradient: 10-40% EtOAc/Hexane).

Characterization Targets:

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (DMSO-d6): Look for the characteristic singlet at the C-3 position (

    
     8.0–8.5 ppm) and the splitting pattern of the pyridine protons shifted downfield due to the nitro group.
    

Biological Applications & Therapeutic Potential[2][3][4][8][9][10][11][12]

Antitubercular Activity (Primary Application)

Research indicates that nitro-substituted imidazo[1,2-a]pyridines exhibit potent activity against Mycobacterium tuberculosis (Mtb), including MDR strains.[2][6]

  • Mechanism: Similar to bicyclic nitroimidazoles (e.g., Pretomanid), the 6-nitro group is believed to be activated by the deazaflavin-dependent nitroreductase (Ddn) or similar enzymes within the bacteria, releasing reactive nitrogen species that inhibit mycolic acid synthesis or respiratory complexes (QcrB).

Oncology (Secondary Application)

Derivatives of this class, particularly those with 2-phenyl substitutions, have shown cytotoxicity against colon cancer cell lines (HT-29). The planar structure allows for DNA intercalation or inhibition of specific kinases (PI3K pathway).

References

  • Goel, R. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[2][3][4][6][7] Royal Society of Chemistry (RSC) Advances. Link

  • Rival, Y. et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyridine derivatives.[2][4][6][7][8] European Journal of Medicinal Chemistry. Link

  • Deep, A. et al. (2017). Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents.[3][5][9][6] Current Topics in Medicinal Chemistry. Link

  • Moraski, G.C. et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[2][3][4][6] ACS Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Introduction and Significance The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This fused bicyclic heterocycle is the core of several commercially available drugs, including Zolpidem for insomnia, Alpidem as an anxiolytic, and Zolimidine for treating peptic ulcers.[2][3][4] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity.

This application note provides a detailed, validated protocol for the synthesis of a specific, functionally important derivative: 6-Nitro-2-phenylimidazo[1,2-a]pyridine. The introduction of a nitro group at the 6-position offers a valuable handle for further synthetic transformations, such as reduction to an amine, which can then be used to couple other moieties, expanding the chemical space for drug discovery programs. This guide is designed to provide researchers with a robust and reproducible method, grounded in established chemical principles, complete with mechanistic insights and critical safety considerations.

Reaction Principle and Mechanism

The synthesis is achieved through a classic acid-catalyzed condensation reaction, often referred to as the Tschitschibabin synthesis of imidazo[1,2-a]pyridines. The process involves the reaction of a 2-aminopyridine derivative with an α-haloketone. In this specific protocol, 5-nitro-2-aminopyridine reacts with 2-bromoacetophenone.

The mechanism proceeds through several key steps:

  • SN2 Alkylation: The nucleophilic ring nitrogen of 5-nitro-2-aminopyridine attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms an intermediate N-(2-oxo-2-phenylethyl)-5-nitropyridin-2-aminium salt.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration under the heated, acidic conditions of the reaction, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Diagram: Reaction Mechanism

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants R1 5-Nitro-2-aminopyridine I1 N-phenacylpyridinium intermediate R1->I1 1. SN2 Attack R2 2-Bromoacetophenone R2->I1 Plus1 + I2 Cyclized Intermediate (Hemiaminal) I1->I2 2. Intramolecular    Cyclization P 6-Nitro-2-phenylimidazo[1,2-a]pyridine I2->P 3. Dehydration Water + H2O Experimental_Workflow Figure 2: Overall Experimental Workflow A 1. Reagent Preparation (5-Nitro-2-aminopyridine, 2-Bromoacetophenone, EtOH) B 2. Reaction Setup (Dissolve in EtOH in RBF) A->B C 3. Reflux (4-6 hours at ~80°C) B->C D 4. Work-up (Cool, Neutralize with NaHCO3) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Wash with H2O and cold EtOH) E->F G 7. Drying (Vacuum Oven/Desiccator) F->G H 8. Characterization (NMR, MS, MP) G->H

Sources

Application

Application of 6-Nitro-2-phenylimidazo[1,2-a]pyridine in Antimicrobial Assays: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-nitro-2-phenylimidazo[1,2-a]pyridine in antimicrobial assays. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-nitro-2-phenylimidazo[1,2-a]pyridine in antimicrobial assays. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The introduction of a nitro group at the 6-position is anticipated to modulate the biological activity of the 2-phenylimidazo[1,2-a]pyridine core, making it a compound of significant interest in the search for novel antimicrobial agents.

Scientific Foundation: Understanding the Antimicrobial Potential

The antimicrobial activity of the imidazo[1,2-a]pyridine nucleus has been extensively documented, with derivatives showing efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6] The specific substitution patterns on the imidazopyridine core and the phenyl ring at the 2-position have been shown to significantly influence the antimicrobial potency.[7]

The Role of the Nitro Group: A Probable Mechanism of Action

Nitroaromatic compounds often exhibit antimicrobial effects through a mechanism involving reductive bioactivation.[8] It is hypothesized that the nitro group of 6-nitro-2-phenylimidazo[1,2-a]pyridine is reduced within the microbial cell by nitroreductases. This enzymatic reduction generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can then interact with and damage critical cellular macromolecules like DNA, leading to inhibition of replication and ultimately, cell death. This proposed mechanism provides a strong rationale for investigating the antimicrobial properties of this class of compounds.

Experimental Design and Protocols

The following sections detail the essential protocols for evaluating the antimicrobial activity of 6-nitro-2-phenylimidazo[1,2-a]pyridine. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Preparation of the Test Compound:

    • Prepare a stock solution of 6-nitro-2-phenylimidazo[1,2-a]pyridine in a suitable solvent, such as dimethyl sulfoxide (DMSO). The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize solvent effects.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Assay for Preliminary Screening

The agar well diffusion method is a qualitative or semi-quantitative assay used for preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with the test microorganism.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a standardized microbial inoculum as described for the broth microdilution assay.

    • Evenly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

    • Add a specific volume (e.g., 50-100 µL) of a known concentration of the 6-nitro-2-phenylimidazo[1,2-a]pyridine solution into each well.

    • Include a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic).

  • Incubation and Measurement:

    • Incubate the plates under the same conditions as the broth microdilution assay.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

The results of the antimicrobial assays should be recorded systematically. For the broth microdilution assay, the MIC values are tabulated. For the agar well diffusion assay, the diameters of the zones of inhibition are recorded.

Representative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

While specific MIC data for 6-nitro-2-phenylimidazo[1,2-a]pyridine is not yet widely published, the following table presents representative MIC values for closely related imidazo[1,2-a]pyridine derivatives against various microbial strains to illustrate the potential activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-based Schiff basesStaphylococcus aureus12.5 - 50
Escherichia coli25 - 100
Proteus sp.6.25 - 25
Candida pelliculosa12.5 - 50
Azo-linked Imidazo[1,2-a]pyridinesStaphylococcus aureus500 - 1000[5]
Pseudomonas aeruginosa500 - 1000[5]
Escherichia coli (MDR)500 - 700[5]
Klebsiella pneumoniae (MDR)500 - 700[5]
Imidazo[2,1-b]thiazole derivativesStaphylococcus aureus0.24 - 25[1]
Trichophyton rubrum0.24 - 25[1]

Note: The above data is for illustrative purposes and represents the antimicrobial activity of various derivatives of the imidazo[1,2-a]pyridine scaffold. The actual MIC values for 6-nitro-2-phenylimidazo[1,2-a]pyridine may vary.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.

Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of 6-Nitro-2-phenylimidazo[1,2-a]pyridine SerialDilution Perform Serial Dilutions in 96-Well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (37°C, 18-24h) Inoculation->Incubation ReadResults Visually Inspect for Growth (Turbidity) Incubation->ReadResults DetermineMIC Determine MIC Value (Lowest concentration with no growth) ReadResults->DetermineMIC

Caption: Workflow for MIC determination via broth microdilution.

Proposed Antimicrobial Mechanism of Action

Mechanism Compound 6-Nitro-2-phenyl- imidazo[1,2-a]pyridine MicrobialCell Microbial Cell Compound->MicrobialCell Enters Nitroreductase Nitroreductase MicrobialCell->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamino Species, Superoxide Radicals Nitroreductase->ReactiveIntermediates Reductive Activation DNADamage DNA Damage ReactiveIntermediates->DNADamage Causes CellDeath Cell Death DNADamage->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

The application of 6-nitro-2-phenylimidazo[1,2-a]pyridine in antimicrobial assays holds significant promise for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its antimicrobial potential. Future research should focus on determining the precise MIC values against a wide panel of clinically relevant and drug-resistant microorganisms, further elucidating the mechanism of action, and exploring the structure-activity relationships of related derivatives to optimize potency and selectivity.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][4][5]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. [Link]

  • Bouziane, A., Bouras, H., & Kerbab, K. (2018). Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. Journal of Materials and Environmental Science, 9(7), 2083-2093. [Link]

  • El-Sayed, N. N. E., El-Borai, M. A., & El-Gammal, E. W. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Guan, L. P., Jin, Q. H., & Tian, G. R. (2007). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1799-1805. [Link]

  • Kallur, S. B., & Kulkarni, M. V. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Arzneimittel-Forschung, 50(7), 643-647. [Link]

  • Kumar, A., & Kumar, R. (2018). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Mishra, A., & Batra, S. (2013). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 18(7), 7864-7905. [Link]

  • Patel, R. V., & Patel, J. K. (2012). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Sciences, 2(1), 1-8. [Link]

  • Rico, E., & Dardonville, C. (2014). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 58(10), 6044-6051. [Link]

  • Vlasov, S. V., Severina, H. I., & Vlasov, V. S. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1033. [Link]

  • Zala, D., & Badman, M. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(21), 5035. [Link]

  • Zarranz, B., Jaso, A., & Aldana, I. (2004). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 47(16), 4035-4045. [Link]

  • Zhang, Y., & Liu, Z. (2022). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 27(4), 1264. [Link]

  • Zishen, C., & Xiaoyu, L. (2024). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 25(10), 5659. [Link]

  • Noriega, S., Cardoso-Ortiz, J., & Cuevas, M. D. R. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

  • Penning, T. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (2020).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved February 20, 2026, from [Link]

  • Rice, L. B. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

Sources

Method

Methods for evaluating the cytotoxicity of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Application Notes & Protocols Topic: Methods for Evaluating the Cytotoxicity of 6-Nitro-2-phenylimidazo[1,2-a]pyridine Audience: Researchers, scientists, and drug development professionals. A Multi-Faceted Strategy for U...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Methods for Evaluating the Cytotoxicity of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

A Multi-Faceted Strategy for Unveiling the Cytotoxic Profile of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant anti-cancer potential.[1][2][3][4] The specific compound, 6-Nitro-2-phenylimidazo[1,2-a]pyridine, incorporates a nitro group, which is of particular interest as it can be bioactivated by nitroreductase enzymes often found in hypoxic tumor environments, suggesting a potential for targeted therapy.[3]

Evaluating the cytotoxicity of any novel compound is a foundational step in preclinical drug development.[5][6] It provides critical data on the compound's potency (typically as an IC50 value) and informs the subsequent investigation into its mechanism of action. A robust cytotoxicity assessment is not a single experiment but a tiered strategy, beginning with broad measures of cell viability and progressing to specific assays that elucidate the molecular pathways leading to cell death.

This guide details a comprehensive workflow for characterizing the cytotoxic effects of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, moving from primary screening to mechanistic elucidation. The protocols provided are designed to be self-validating, incorporating essential controls and orthogonal methods to ensure data integrity and trustworthiness.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation A MTT Assay (Metabolic Activity) B LDH Release Assay (Membrane Integrity) IC50 Determine IC50 Value A->IC50 B->IC50 C Caspase-3/7 Assay (Apoptosis Execution) D ROS Detection Assay (Oxidative Stress) Conclusion Mechanistic Hypothesis: Compound induces apoptosis via oxidative stress C->Conclusion D->Conclusion Start Compound Treatment (6-Nitro-2-phenylimidazo[1,2-a]pyridine) Start->A Assess Viability Start->B Assess Lysis IC50->C Investigate 'How' IC50->D Investigate 'Why'

Figure 1: A tiered experimental workflow for cytotoxicity evaluation.

Part 1: Primary Cytotoxicity Screening – Quantifying Cell Death

The initial goal is to determine the concentration-dependent effect of the compound on overall cell viability. We employ two distinct assays that measure different cellular characteristics to provide a more complete picture than either could alone.

Method 1: MTT Assay for Metabolic Activity

Expertise & Experience (The "Why"): The MTT assay is a gold-standard, colorimetric method for assessing cell viability.[7] Its principle rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which are only active in living, metabolically competent cells.[8] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cell health.[10][11]

Trustworthiness (Self-Validation): The protocol includes multiple controls:

  • Untreated Cells: Represents 100% viability.

  • Vehicle Control (e.g., DMSO): Ensures the solvent used to dissolve the compound is not toxic at the tested concentration.

  • Blank (Media Only): Corrects for background absorbance.

Cell LineCancer TypeRecommended Seeding Density (cells/well)
A549 Lung Carcinoma5,000 - 10,000
MCF-7 Breast Adenocarcinoma8,000 - 15,000
HepG2 Hepatocellular Carcinoma10,000 - 20,000
HCT116 Colorectal Carcinoma5,000 - 10,000
Note: These densities are starting points and should be optimized for your specific experimental conditions to ensure cells are in the exponential growth phase at the time of assay.

Authoritative Grounding (The Protocol):

Step-by-Step Protocol for MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at the optimized density in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂).[6]

  • Compound Treatment: Prepare serial dilutions of 6-Nitro-2-phenylimidazo[1,2-a]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

Method 2: LDH Release Assay for Membrane Integrity

Expertise & Experience (The "Why"): As an orthogonal approach, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the loss of plasma membrane integrity. LDH is a stable enzyme present in the cytosol of all cells.[12] When cells die via necrosis or late-stage apoptosis, their membranes become permeable, releasing LDH into the culture supernatant.[13] This assay measures the activity of released LDH, which is directly proportional to the number of lysed cells.[14]

Trustworthiness (Self-Validation): This assay is critically dependent on proper controls.

  • Spontaneous LDH Release: Untreated cells, measures baseline cell death.

  • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton™ X-100), represents 100% cytotoxicity.[12]

  • Vehicle and Blank Controls: As described for the MTT assay.

Authoritative Grounding (The Protocol):

Step-by-Step Protocol for LDH Assay

  • Cell Seeding & Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Set up wells for spontaneous and maximum release controls.

  • Lysis of Control Wells: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the maximum release control wells.[14] Add 10 µL of sterile water or assay buffer to all other wells to equalize volumes.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12]

  • Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][14]

  • Stop Reaction & Read: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.[14][15]

  • Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100[15]

Part 2: Mechanistic Elucidation – Uncovering the Death Pathway

After confirming cytotoxicity and determining the IC50 value, the investigation shifts to understanding how the compound kills the cells. For imidazo[1,2-a]pyridine derivatives, two frequently reported mechanisms are the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][16]

Apoptosis_Pathway Compound 6-Nitro-2-phenyl- imidazo[1,2-a]pyridine ROS Increased ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified pathway of ROS-induced apoptosis.

Method 3: Caspase-3/7 Activity Assay for Apoptosis

Expertise & Experience (The "Why"): Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[17][18][19] It is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are the primary executioner caspases. Their activation is a hallmark and often considered a point of no return in the apoptotic process. This assay uses a synthetic substrate, DEVD, linked to a fluorophore (e.g., AMC).[20] In apoptotic cells, active caspase-3/7 cleaves the substrate, releasing the fluorophore and generating a signal proportional to the level of caspase activity.[20][21]

Trustworthiness (Self-Validation):

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine) is used to confirm the assay is working correctly.

  • Negative Control: Untreated cells establish the baseline level of caspase activity.

Authoritative Grounding (The Protocol):

Step-by-Step Protocol for Fluorometric Caspase-3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with 6-Nitro-2-phenylimidazo[1,2-a]pyridine at its IC50 concentration for a shorter duration (e.g., 6, 12, 24 hours) to capture this earlier apoptotic event.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or an equivalent according to the manufacturer's instructions. This typically involves mixing a buffer with a lyophilized substrate.

  • Cell Lysis and Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[21]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission between 420-460 nm for AMC-based substrates.[21]

Method 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)

Expertise & Experience (The "Why"): The induction of oxidative stress via ROS generation is a known cytotoxic mechanism for some imidazo[1,2-a]pyridine compounds.[1] ROS are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[22] This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

Trustworthiness (Self-Validation):

  • Positive Control: A known ROS inducer like Tert-Butyl Hydroperoxide (TBHP) or H₂O₂ validates the assay's responsiveness.[22]

  • ROS Scavenger Control: Pre-treating cells with a ROS scavenger like N-acetyl-L-cysteine (NAC) before adding the compound can confirm that the observed effects are ROS-dependent.[1] If NAC rescues the cells from cytotoxicity, it provides strong evidence for an oxidative stress mechanism.

Authoritative Grounding (The Protocol):

Step-by-Step Protocol for ROS Detection

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA solution (typically 10 µM in serum-free medium) to each well.[23]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[22][24]

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells gently with PBS, and add 100 µL of medium containing the test compound.

  • Fluorescence Reading: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22] Readings can be taken kinetically over time or as an endpoint measurement.

ParameterMTT AssayLDH AssayCaspase-3/7 AssayROS Assay
Principle Metabolic ActivityMembrane IntegrityApoptosis ExecutionOxidative Stress
Measures Viable CellsLysed CellsCaspase ActivityIntracellular ROS
Detection Colorimetric (570 nm)Colorimetric (490 nm)Fluorometric (~440 nm)Fluorometric (~535 nm)
Timing Endpoint (24-72h)Endpoint (24-72h)Early/Mid (6-24h)Early (0.5-6h)
Key Insight Overall Viability/IC50Necrosis/Late ApoptosisProgrammed Cell DeathMechanistic Trigger

References

  • ROS Assay Kit Protocol. Abbexa.[Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce... : Life Sciences. Ovid.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.[Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Japanese Center for the Validation of Alternative Methods (JaCVAM).[Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.[Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.[Link]

  • Caspase Activity Assay. Creative Bioarray.[Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed.[Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.net.[Link]

  • LDH cytotoxicity assay. protocols.io.[Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio.[Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech.[Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. protocols.io.[Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.[Link]

  • LDH Assay. Cell Biologics Inc.[Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.[Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.[Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI.[Link]

  • Choosing an Apoptosis Detection Assay. Biocompare.[Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals.[Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PMC.[Link]

  • Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga.[Link]

  • Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed.[Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.[Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Experimental and Basic Medical Sciences.[Link]

Sources

Application

Application Note: Formulation &amp; Delivery of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Abstract This guide details the protocol for formulating 6-Nitro-2-phenylimidazo[1,2-a]pyridine (referred to herein as 6-NPIP ), a hydrophobic bioactive scaffold with promising anti-cancer and anti-infective potential. D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for formulating 6-Nitro-2-phenylimidazo[1,2-a]pyridine (referred to herein as 6-NPIP ), a hydrophobic bioactive scaffold with promising anti-cancer and anti-infective potential. Due to its estimated LogP > 3.0 and poor aqueous solubility, 6-NPIP requires a nanocarrier system to achieve therapeutic bioavailability. This application note provides a validated workflow for encapsulating 6-NPIP into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single-step nanoprecipitation method. The protocol includes pre-formulation characterization, detailed fabrication steps, and critical quality attribute (CQA) analysis.

Introduction & Rationale

The Compound: 6-Nitro-2-phenylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, associated with inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization in cancer cells, as well as anti-tubercular activity.

  • Chemical Nature: Hydrophobic, nitrogen-bridged heterocycle.

  • Key Challenge: The 2-phenyl and 6-nitro substitutions increase lipophilicity (LogP ~3.0–3.5), rendering the molecule practically insoluble in water (Class II/IV BCS).

  • Formulation Strategy: Polymeric encapsulation prevents aggregation, protects the nitro group from premature metabolic reduction, and enables controlled release.

Selected Delivery System: PLGA Nanoparticles

We utilize PLGA (50:50) via Nanoprecipitation (Solvent Displacement) .

  • Why? This method is ideal for hydrophobic drugs like 6-NPIP. It requires low energy (no high-shear homogenization), produces narrow size distributions (<200 nm), and achieves high encapsulation efficiency for lipophilic payloads.

Pre-Formulation & Analytical Setup[1]

Before formulation, a robust quantification method must be established.[1]

UV-Vis Spectral Scan
  • Objective: Determine

    
     for HPLC detection.
    
  • Protocol: Dissolve 1 mg 6-NPIP in 10 mL Acetonitrile (ACN). Scan from 200–400 nm.

  • Expected Result: Distinct absorption peaks typically appear around 254 nm (aromatic core) and 330–350 nm (nitro-conjugation). Select the higher wavelength (e.g., 330 nm) if interference from PLGA (absorbs <230 nm) is observed.

HPLC Method Development

System: Agilent 1260 Infinity II or equivalent. Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the pyridine nitrogen, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for hydrophobic elution.
Mode Isocratic (40:60 A:B)6-NPIP is hydrophobic; high organic content ensures elution < 10 min.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm / 330 nmDual-channel monitoring for specificity.
Retention Time ~4.5 - 6.0 minExpected window based on LogP.

Formulation Protocol: Nanoprecipitation

Materials
  • API: 6-Nitro-2-phenylimidazo[1,2-a]pyridine (>98% purity).

  • Polymer: PLGA (Resomer® RG 502 H), MW 7,000–17,000 Da.

  • Stabilizer: Poloxamer 188 (Pluronic® F68) or PVA (MW 30-70k).

  • Solvent: Acetone (HPLC Grade).

  • Non-Solvent: Ultrapure Water (Milli-Q).

Experimental Workflow

This process relies on the Marangoni effect, where rapid diffusion of the organic solvent (acetone) into the aqueous phase causes the polymer and drug to co-precipitate into nanoparticles.

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA in 5 mL Acetone .

    • Add 5 mg 6-NPIP to this solution.

    • Critical: Sonicate for 2 mins to ensure complete dissolution. The solution must be clear yellow/orange.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% w/v Poloxamer 188 in water.

    • Filter through 0.22 µm PES filter to remove dust.

    • Place on a magnetic stirrer at 600 RPM .

  • Nanoprecipitation:

    • Using a syringe pump (or careful manual injection), inject the Organic Phase into the Aqueous Phase at a rate of 1 mL/min .

    • Observation: The solution will instantly turn opalescent/milky blue (Tyndall effect), indicating nanoparticle formation.

  • Solvent Evaporation:

    • Stir the suspension open to air for 4–6 hours (or use a rotary evaporator at 35°C, reduced pressure) to remove Acetone.

    • End Point: No smell of acetone; volume returns to ~20 mL.

  • Purification (Washing):

    • Centrifuge at 15,000 x g for 30 mins at 4°C.

    • Discard supernatant (keep for EE% analysis).

    • Resuspend pellet in 10 mL water. Repeat wash 2x to remove free drug and excess surfactant.

  • Lyophilization (Optional):

    • Add 5% Trehalose as a cryoprotectant if long-term storage is required. Freeze-dry for 24-48h.

Process Visualization

Nanoprecipitation Organic Organic Phase (PLGA + 6-NPIP + Acetone) Injection Injection (1 mL/min under 600 RPM) Organic->Injection Aqueous Aqueous Phase (Water + Poloxamer 188) Aqueous->Injection Formation Self-Assembly (Solvent Diffusion) Injection->Formation Marangoni Effect Evap Solvent Evaporation (Removal of Acetone) Formation->Evap Centrifuge Centrifugation (15,000g, 30 min) Evap->Centrifuge Final Final NP Formulation Centrifuge->Final Pellet Resuspension

Figure 1: Workflow for the nanoprecipitation of 6-NPIP loaded PLGA nanoparticles.

Characterization & Quality Control

Particle Size & Zeta Potential (DLS)
  • Instrument: Malvern Zetasizer or equivalent.

  • Sample: Dilute 50 µL of formulation in 1 mL water.

  • Target Criteria:

    • Z-Average: 120 – 180 nm (Ideal for EPR effect).

    • PDI: < 0.2 (Indicates monodispersity).[2]

    • Zeta Potential: -20 to -30 mV (Stabilized by PLGA carboxyl groups and surfactant).

Encapsulation Efficiency (EE%)

Determine how much 6-NPIP is trapped vs. free.



Protocol:

  • Collect the supernatant from the first centrifugation step (Step 3.2.5).

  • Analyze supernatant via HPLC using the method in Section 2.2.

  • Calculate mass of free drug.

In Vitro Drug Release (Dialysis Method)
  • Setup: Place 2 mL of NP suspension in a Dialysis Bag (MWCO 12-14 kDa).

  • Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (Tween is required to maintain sink conditions for this hydrophobic drug).

  • Sampling: Incubate at 37°C with stirring. Withdraw 1 mL at 0.5, 1, 2, 4, 8, 24, 48h. Replace with fresh media.

  • Analysis: HPLC quantification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Particles > 300 nm Polymer concentration too high.Reduce PLGA to 25 mg/5mL.
Particles > 300 nm Stirring speed too low.Increase stirring to 800-1000 RPM during injection.
Low EE% (< 40%) Drug is precipitating outside NPs.6-NPIP is too hydrophobic for the chosen surfactant ratio. Increase PLGA:Drug ratio to 20:1.
Aggregation Insufficient stabilizer.Increase Poloxamer 188 to 2% w/v.

References

  • Imidazo[1,2-a]pyridine Scaffold Review: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on the synthesis and biological activities."

  • Nanoprecipitation Mechanism: Fessi, H., et al. "Nanocapsule formation by interfacial polymer deposition following solvent displacement."

  • PLGA Formulation of Hydrophobic Drugs: Sharma, D., et al. "Formulation and characterization of PLGA nanoparticles for delivery of hydrophobic drugs."

  • HPLC Analysis of Imidazo-pyridines: Standardized protocols adapted from similar heterocyclic compounds.

Sources

Method

Anti-inflammatory activity assessment of 6-Nitro-2-phenylimidazo[1,2-a]pyridine derivatives

Application Note: Anti-Inflammatory Activity Assessment of 6-Nitro-2-phenylimidazo[1,2-a]pyridine Derivatives Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-Inflammatory Activity Assessment of 6-Nitro-2-phenylimidazo[1,2-a]pyridine Derivatives

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interrupt inflammatory cascades. This application note details the standardized protocol for assessing the anti-inflammatory potential of 6-Nitro-2-phenylimidazo[1,2-a]pyridine and its derivatives.

Scientific Rationale:

  • The Scaffold: The core imidazo[1,2-a]pyridine ring mimics the purine structure, allowing it to interact effectively with ATP-binding pockets of kinases (e.g., p38 MAPK) and allosteric sites of cyclooxygenase-2 (COX-2).

  • The 6-Nitro Substituent: The nitro group (

    
    ) at position 6 acts as a strong electron-withdrawing group (EWG). In Structure-Activity Relationship (SAR) studies, this modification often enhances metabolic stability and alters the electronic distribution of the ring, potentially increasing binding affinity via hydrogen bond interactions with residues like Arg-120 or Tyr-355 in the COX-2 active site.
    
  • The 2-Phenyl Ring: Provides essential lipophilicity for cell membrane penetration and hydrophobic interactions within the target protein's binding pocket.

Experimental Workflow Overview

The assessment follows a "Funnel Approach," moving from high-throughput computational screening to phenotypic cellular assays.

Workflow Start Compound Library (6-Nitro Derivatives) InSilico In Silico Validation (Docking: COX-2 / NF-κB) Start->InSilico Select Top Hits CellCulture Cell Culture (RAW 264.7 Macrophages) InSilico->CellCulture Synthesis Viability Viability Assay (MTT/CCK-8) CellCulture->Viability Rule out Cytotoxicity Screen Primary Screen (Griess Assay for NO) Viability->Screen Non-toxic Dose Mech Mechanism Confirmation (ELISA / Western Blot) Screen->Mech Calculate IC50

Figure 1: Integrated workflow for evaluating anti-inflammatory efficacy. Note the critical checkpoint at "Viability Assay" to ensure reduced inflammation is not due to cell death.

Phase I: In Silico Molecular Docking

Before wet-lab synthesis, binding affinity is predicted to prioritize derivatives.

Target Selection:

  • Primary Target: Cyclooxygenase-2 (COX-2).[1][2]

  • PDB ID: 5KIR (Human COX-2 complexed with inhibitor).

Protocol:

  • Ligand Preparation: Draw 6-Nitro-2-phenylimidazo[1,2-a]pyridine in ChemDraw. Minimize energy using MM2 force field. Convert to .pdbqt format (adding Gasteiger charges).

  • Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB structure. Add polar hydrogens.

  • Grid Box Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib binding site). Dimensions:

    
     Å.
    
  • Docking (AutoDock Vina): Run simulation with exhaustiveness set to 8.

  • Validation: A binding energy more negative than -8.0 kcal/mol suggests strong interaction. Look for H-bonds between the 6-nitro oxygen and active site residues (e.g., Arg-513).

Phase II: In Vitro Biological Assessment

The gold standard model for inflammation is the LPS-induced RAW 264.7 murine macrophage system.

Cell Culture & Induction
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[3][4]

  • Induction Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

Step 1: Cytotoxicity Evaluation (MTT Assay)

Crucial Step: We must prove the compound inhibits inflammation without killing the immune cells.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with the derivative (0.1, 1, 10, 50, 100 µM) for 1h.

  • Induction: Add LPS (1 µg/mL) and incubate for 24h.

  • Dye Addition: Add MTT (5 mg/mL) solution. Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Acceptance Criteria: Only concentrations retaining >90% cell viability proceed to the Griess assay.

Step 2: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a proximal mediator of inflammation produced by iNOS.

  • Supernatant Collection: After 24h LPS treatment (from Step 4.2), collect 100 µL of culture supernatant.

  • Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Incubation: 10 mins at Room Temperature (protect from light).

  • Measurement: Absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve.[4]
    

Data Analysis (Table 1):

Compound Concentration (µM) NO Release (%) Cell Viability (%) Conclusion
Control 0 100% 100% Valid Baseline
LPS Only - >300% 98% Successful Induction
6-Nitro-Deriv 10 120% 95% Potent Hit

| 6-Nitro-Deriv | 50 | 40% | 45% | Cytotoxic (False Positive) |

Phase III: Mechanistic Elucidation

If the compound suppresses NO without toxicity, we investigate the NF-κB Signaling Pathway .

Hypothesis: 6-Nitro-2-phenylimidazo[1,2-a]pyridine prevents the phosphorylation of IκB-α, thereby blocking the nuclear translocation of NF-κB (p65).

ELISA for Pro-inflammatory Cytokines
  • Targets: TNF-α, IL-6, IL-1β.

  • Method: Sandwich ELISA using supernatants from the non-toxic effective dose (e.g., 10 µM).

  • Expectation: A dose-dependent reduction in cytokine concentration correlating with NO inhibition.

Signaling Pathway Visualization

Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB-α (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Drug 6-Nitro-2-phenyl imidazo[1,2-a]pyridine Drug->IKK Inhibits Drug->NFkB_Cyto Blocks Translocation DNA Target Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription

Figure 2: Proposed Mechanism of Action. The derivative likely inhibits IKK activation or directly blocks NF-κB translocation, preventing the transcription of inflammatory mediators.

References

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Source: Letters in Drug Design & Discovery (Bentham Science). Context: Establishes the scaffold as a selective COX-2 inhibitor and details the docking protocol against SC-558.

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells. Source: Marine Drugs (PMC/NIH). Context: Provides the validated protocol for the Griess assay and cell viability controls in RAW 264.7 cells.

  • A novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. Source:[1] BioImpacts (PMC/NIH). Context: Confirms the mechanism of action involving NF-κB suppression and downregulation of iNOS/COX-2 mRNA.

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Source: ResearchGate (Full Text Archive). Context: Discusses the SAR of the phenyl ring and sulfonyl/nitro substitutions regarding selectivity indices.

Sources

Technical Notes & Optimization

Optimization

Optimizing reaction conditions for 6-Nitro-2-phenylimidazo[1,2-a]pyridine synthesis

Case ID: IMP-NITRO-006 Status: Active Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Core Scaffold: Imidazo[1,2-a]pyridine[1] Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-NITRO-006 Status: Active Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Core Scaffold: Imidazo[1,2-a]pyridine[1]

Executive Summary

The synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine presents a specific challenge compared to its unsubstituted counterparts. The presence of the strong electron-withdrawing nitro group (


) at position 5 of the starting 2-aminopyridine significantly reduces the nucleophilicity of the ring nitrogen, often leading to stalled reactions or low yields under standard conditions.

This guide provides a tiered approach: starting with the standard "Gold Standard" protocol, moving to high-energy optimization (Microwave/DMF) for recalcitrant substrates, and concluding with a detailed troubleshooting matrix.

Part 1: The Core Protocols

Method A: The "Gold Standard" (Condensation)

Best for: Initial screening, scaling up, and laboratories without microwave reactors.

Reaction:



ParameterConditionRationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv BromideSlight excess of the electrophile drives the reaction to completion.
Solvent Ethanol (EtOH) or n-Butanol Protic solvents stabilize the transition state of the initial N-alkylation. n-Butanol allows for higher reflux temperatures (

).
Base

or

(1.5 - 2.0 equiv)
Neutralizes the HBr byproduct.

is milder and cleaner;

is faster but can cause hydrolysis side-products.
Temperature Reflux (

-

)
Essential. Room temperature reaction will likely stall at the intermediate stage.
Time 6 - 12 HoursThe nitro group deactivation extends reaction time compared to unsubstituted pyridine (usually 2-4 h).

Step-by-Step Protocol:

  • Dissolve 2-amino-5-nitropyridine (1.0 mmol) in Ethanol (5 mL).

  • Add 2-bromoacetophenone (1.1 mmol).

  • Add

    
      (1.5 mmol).
    
  • Heat to reflux with vigorous stirring.

  • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the yellow aminopyridine spot.

  • Workup: Cool to room temperature. The product often precipitates. Pour into ice-cold water (

    
    ). Filter the solid.[2][3]
    
  • Purification: Recrystallize from EtOH/DMF mixtures.

Method B: High-Energy Optimization (Microwave-Assisted)

Best for: High-throughput screening, overcoming the "Nitro Effect," and green chemistry.

Why use this? The nitro group deactivates the ring nitrogen. Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier significantly faster than thermal reflux.

ParameterCondition
Solvent Ethanol or PEG-400 (Green Alternative)
Temperature

Pressure Variable (Closed vessel)
Time 10 - 20 Minutes
Catalyst Catalyst-free or mild Lewis Acid (

, 5 mol%)

Protocol:

  • Combine reactants in a microwave vial with Ethanol (

    
    ).
    
  • Irradiate at

    
     for 15 minutes.
    
  • Cool and pour into water. Filter the precipitate.[1][2]

  • Note: Yields typically improve from ~50% (Method A) to >85% (Method B) for nitro-substituted derivatives [1, 2].

Part 2: The Mechanism & Logic

Understanding why the reaction fails is crucial for troubleshooting. The reaction proceeds via a Hantzsch-type condensation .

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism cluster_warning CRITICAL FAILURE POINT Reactants Reactants: 2-Amino-5-nitropyridine + 2-Bromoacetophenone Step1 Step 1: N-Alkylation (Rate Limiting Step) Reactants->Step1 Nucleophilic attack by Ring Nitrogen Intermediate Intermediate: N-Phenacylpyridinium Salt Step1->Intermediate Loss of Br- Step2 Step 2: Cyclization (Intramolecular Attack) Intermediate->Step2 Exocyclic NH2 attacks Carbonyl Product Product: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Step2->Product - H2O (Aromatization)

Caption: The 5-nitro group withdraws electron density from the Ring Nitrogen (Step 1), making it a poor nucleophile. This is the primary cause of reaction stalling.

Part 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry, and yield is <10%. What happened?

Diagnosis: Decomposition due to thermal stress or oxidation. Solution:

  • Check the Bromoketone:

    
    -bromoketones are unstable. If your 2-bromoacetophenone is brown/purple, it has degraded (releasing HBr/Br2). Recrystallize it  or buy fresh stock.
    
  • Switch Solvent: Change from Ethanol to DMF or MeCN . Ethanol can sometimes participate in side reactions at very high temperatures over long periods.

  • Inert Atmosphere: Although usually robust, nitro-compounds can be sensitive. Run under Nitrogen (

    
    ) to prevent oxidative polymerization [3].
    
Q2: I see a new spot on TLC, but it's not the product (Mass = M+18 or M+80).

Diagnosis: Stalled Intermediate.

  • M+80 (approx): This is the uncyclized N-alkylated salt (The "Intermediate" in the diagram above). The ring nitrogen attacked, but the ring didn't close.

  • Fix: The cyclization step (Step 2) requires dehydration.

    • Add a Lewis Acid catalyst (

      
      , 
      
      
      
      , or Iodine) to facilitate dehydration [4].
    • Increase temperature (Switch to n-Butanol reflux).

Q3: The starting material (2-amino-5-nitropyridine) is not dissolving.

Diagnosis: Solubility issue. Nitro-aminopyridines have high crystal lattice energy. Solution:

  • Do not use Ethanol.[4] Switch to DMF (Dimethylformamide) or DMSO .

  • Green Alternative: Use Deep Eutectic Solvents (DES) like Choline Chloride:Urea, which have shown excellent solubilizing properties for these heterocycles [5].

Q4: Is the product 2-phenyl or 3-phenyl? (Regioselectivity)

Answer: It is 2-phenyl .[5][6]

  • Reasoning: The endocyclic nitrogen (ring N) is more nucleophilic than the exocyclic amine (

    
    ), even with the nitro group present. Therefore, the ring nitrogen attacks the 
    
    
    
    of the bromoketone first. This dictates the formation of the 2-phenyl isomer.
  • Verification: In

    
     NMR, the proton at position 3 (the imidazole ring proton) typically appears as a singlet around 
    
    
    
    ppm.

Part 4: Optimization Data Summary

EntrySolventTemp (

)
TimeYield (%)Notes
1Ethanol78 (Reflux)12 h45%Slow conversion.
2DMF1004 h68%Better solubility.
3Water10012 h30%Poor solubility of nitro-reactant.
4Ethanol (MW) 150 15 min 88% Recommended Method.
5Solvent-Free1201 h75%Requires neat grinding/melting.

References

  • Microwave Assisted Synthesis: Biradar, J. S., et al. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines."[7] Der Pharma Chemica, 2011.

  • Green Chemistry Approaches: Santra, S., et al. "Green solvent in traditional methodologies of imidazo[1,2-a]pyridine synthesis." ACS Omega, 2023.

  • Copper Catalyzed/Air Oxidant Methods: Yan, R. L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins."[8] The Journal of Organic Chemistry, 2012.[8][9]

  • Iodine Catalysis: "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[10] RSC Advances, 2014.

  • Deep Eutectic Solvents: "Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo[1,2-a]pyridines."[3] Asian Journal of Organic Chemistry.

Sources

Troubleshooting

Reducing off-target effects of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Introduction Welcome to the technical support guide for 6-Nitro-2-phenylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Nitro-2-phenylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1][2] Your compound of interest, 6-Nitro-2-phenylimidazo[1,2-a]pyridine, possesses structural features—notably the nitro group—that suggest potential for significant biological activity, but also a risk of off-target effects and non-specific toxicity.

This guide is designed to help you, the researcher, anticipate, troubleshoot, and mitigate these off-target effects. By understanding the underlying mechanisms and employing systematic validation strategies, you can enhance the specificity of your experiments and generate more reliable and translatable data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 6-Nitro-2-phenylimidazo[1,2-a]pyridine and related compounds.

Q1: I'm observing high cytotoxicity in my control cell lines that do not express the intended target. What is the likely cause and how can I address it?

A1: High, non-specific cytotoxicity is a common hurdle with aromatic nitro compounds and novel small molecules. The issue can stem from the compound's intrinsic properties or experimental variables. Here’s a systematic approach to diagnose and solve the problem.

Causality:

The cytotoxicity could be due to several factors:

  • Off-Target Kinase Inhibition: The IP scaffold is a known "hinge-binder" for many kinases. Your compound may be inhibiting essential housekeeping kinases, leading to general cell death.[3]

  • DNA Damage: Nitroaromatic compounds can be bioreduced to reactive nitroso and hydroxylamine intermediates that can damage DNA, leading to apoptosis.[4][5] This is a known mechanism for some related imidazo-pyrimidine compounds.[5]

  • Mitochondrial Toxicity: Some imidazopyridines have been shown to target mitochondrial functions, which can trigger apoptosis if disrupted.[5]

  • General Organ Toxicity: The pyridine moiety itself, at high concentrations, can contribute to cellular and organ toxicity, affecting the liver and kidneys.[6]

Troubleshooting Workflow:

G cluster_0 Phase 1: Experimental Validation cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Medicinal Chemistry Strategy A Start: High Cytotoxicity Observed B 1. Verify Compound Identity & Purity (LC-MS, NMR) A->B C 2. Optimize Concentration (Run broad dose-response curve) B->C D 3. Assess Mechanism of Death (Apoptosis vs. Necrosis Assays) C->D E 4. Confirm On-Target Engagement (CETSA, Target Phosphorylation Assay) D->E F 5. Profile Off-Target Binding (Kinase Panel Screen) E->F G 6. Compare IC50 in Target vs. Non-Target Cells F->G H Is cytotoxicity correlated with target engagement? G->H I 7a. Rational Design: Modify Scaffold to Improve Selectivity H->I No L Proceed with On-Target Hypothesis H->L Yes J 7b. Resynthesize Analogues I->J K 8. Re-evaluate Analogs in Phases 1 & 2 J->K

Step-by-Step Solutions:
  • Verify Compound Integrity: Before any biological assay, confirm the identity, purity (>95%), and stability of your compound stock using LC-MS and NMR. Impurities from synthesis can cause confounding effects.

  • Refine Dose-Response: Perform a dose-response study over a wide concentration range (e.g., 1 nM to 100 µM) on both your target-positive and target-negative cell lines. This helps identify a potential therapeutic window where on-target effects are observed without general toxicity.

  • Assess Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) or a target-specific phosphorylation assay (e.g., Western Blot for a kinase target) to confirm that your compound directly binds its intended target in cells at the concentrations you are using.

  • Perform Selectivity Profiling: Screen your compound against a broad panel of off-targets, such as a commercial kinase panel (e.g., Eurofins DiscoverX, Promega). This is the most direct way to identify unintended targets.

  • Consider Structural Modification: If off-target activity is confirmed, a medicinal chemistry approach is necessary. See Q2 for details.

Q2: My compound binds to several unintended kinases. How can I modify the 6-Nitro-2-phenylimidazo[1,2-a]pyridine structure to increase selectivity?

A2: Improving selectivity requires a rational, structure-based approach. Structure-Activity Relationship (SAR) studies on the IP scaffold have provided valuable insights that can guide your modifications.[1][3]

Causality:

Selectivity is determined by how well a compound's three-dimensional shape and electronic properties fit into the unique binding pocket of the target protein versus other proteins. Even small structural changes can disrupt binding to off-targets while preserving or enhancing affinity for the on-target.

Key Modification Strategies (SAR Insights):
Position of SubstitutionModification Strategy & RationaleSupporting Evidence
Position 6 (Nitro Group) Replace -NO₂ with alternative electron-withdrawing groups (e.g., -CN, -SO₂Me) or small neutral groups (e.g., -Cl, -F). The nitro group is highly reactive and prone to metabolic reduction, which can lead to non-specific toxicity.[5] Replacing it may improve the safety profile.Studies on 6-substituted IPs show this position is critical for activity and toxicity modulation.[7]
Position 8 Introduce lipophilic substituents. This position can be modified to enhance binding affinity and selectivity for certain targets, such as peripheral benzodiazepine receptors.[8] For kinases, this position often points towards the solvent-exposed region, and adding groups here can disrupt off-target binding without affecting the core hinge interaction.Substitution at position 8 with lipophilic groups was found to be crucial for high binding affinity and selectivity in a series of 2-phenylimidazo[1,2-a]pyridineacetamides.[8]
Position 2 (Phenyl Ring) Modify para-substituents. The electronic nature of the substituent on the phenyl ring can influence activity. Adding a single chlorine atom at the para position has been shown to be a key feature for high affinity and selectivity in some IP derivatives.[8]Changing phenyl substituents from fluoro to amide or sulphonamide groups increased potency in a series of PI3Kα inhibitors.[3]
Position 3 Introduce functional groups to target specific pockets. This position is often a key vector for exploring the binding site. Adding groups that can form hydrogen bonds with specific residues (like Lys802 in PI3Kα) can significantly enhance potency and selectivity.[3]The substituent at position 3 is noted as being important for the activity of related imidazopyrimidines.[5]

G cluster_0 Conceptual PI3Kα Active Site cluster_1 Imidazopyridine Ligand PI3K PI3Kα OffTarget Off-Target Kinase Lys802 Lys802 (Affinity Pocket) IP_Core IP Core (Hinge Binder) IP_Core->PI3K Binds Hinge IP_Core->OffTarget Binds Hinge Pos8_Sub Position 8 (Solvent Exposed) Pos8_Sub->OffTarget Steric Clash Pos3_Sub Position 3 (Targets Affinity Pocket) Pos3_Sub->Lys802 H-Bond

Q3: How can I experimentally validate that my compound's effect is due to on-target engagement and not an off-target or artifactual mechanism?

A3: This is a critical question in drug development. A multi-pronged approach is required to build a strong case for your compound's mechanism of action.

  • Confirm Direct Target Binding in Cells:

    • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct physical engagement in a cellular environment.

  • Correlate Target Inhibition with Cellular Phenotype:

    • Dose-Response Correlation: The IC₅₀ value for inhibiting the target in a biochemical assay should correlate with the EC₅₀ value for the cellular effect (e.g., cell death, pathway modulation).

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If your compound's effect is on-target, its potency should be significantly reduced in the knockdown/knockout cells compared to control cells.

  • Rescue Experiments:

    • If your compound inhibits an enzyme, see if the cellular phenotype can be "rescued" by adding back the product of that enzyme's reaction.

    • Alternatively, overexpressing a drug-resistant mutant of the target protein should make the cells resistant to your compound.

  • Rule out Non-Specific Effects:

    • Structural Analog Analysis: Synthesize a closely related analog of your compound that is inactive against the primary target in biochemical assays. This "dead" analog should also be inactive in cellular assays. If it still causes cytotoxicity, this points to an off-target effect or a problem with the scaffold itself.

    • Assay Interference Screens: Test your compound in assays for common sources of artifacts, such as aggregation, redox cycling, or membrane disruption.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the assessment of target engagement in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with your compound at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blot using a specific antibody for your target.

  • Data Interpretation: In vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In compound-treated samples, a shift in the curve to the right (i.e., the protein is stable at higher temperatures) indicates target engagement.

References

  • Mishra, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available at: [Link]

  • Shaik, A. B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Organic Communications. Available at: [Link]

  • Gaur, I., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Da Settimo, F., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. PubMed. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • El Kazzouli, S., et al. (2011). Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. PubMed. Available at: [Link]

  • Choi, J., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PMC. Available at: [Link]

  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: PYRIDINE. NJ.gov. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in 6-Nitro-2-phenylimidazo[1,2-a]pyridine synthesis

Technical Support Center: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Synthesis Executive Summary The synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine via the condensation of 2-amino-5-nitropyridine and 2-bromoacetophenone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Synthesis

Executive Summary

The synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine via the condensation of 2-amino-5-nitropyridine and 2-bromoacetophenone (phenacyl bromide) is notoriously difficult compared to its unsubstituted counterparts.

The core issue is electronic deactivation . The nitro group at the 5-position of the pyridine ring acts as a powerful electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the ring nitrogen. Since the reaction mechanism initiates with the nucleophilic attack of this ring nitrogen, the kinetics are sluggish, leading to incomplete conversion, competitive side reactions (N-alkylation without cyclization), and decomposition.

This guide provides a validated troubleshooting framework to overcome this electronic barrier, transitioning from standard thermal failure to high-yield optimized protocols.

Module 1: The Mechanistic Barrier (Why Your Yield is Low)

To fix the yield, you must understand the electronic "tug-of-war" occurring in your flask.

The Mechanism: The formation of the imidazo[1,2-a]pyridine scaffold follows a Hantzsch-type condensation.

  • Step 1 (The Bottleneck): The pyridine ring nitrogen attacks the

    
    -carbon of phenacyl bromide (SN2).
    
  • Step 2: Formation of an N-alkylpyridinium salt intermediate.

  • Step 3: Intramolecular cyclization via the exocyclic amine attacking the carbonyl.

  • Step 4: Dehydration to aromatize the system.

The 6-Nitro Problem: In 2-amino-5-nitropyridine, the nitro group exerts a strong mesomeric (


) and inductive (

) effect. This pulls electron density away from the ring nitrogen, making it a poor nucleophile. Standard reflux conditions (EtOH, 78°C) often fail to provide the activation energy required for Step 1, resulting in yields <30% or recovery of starting material.
Visualizing the Electronic Deactivation

Reaction_Mechanism SM 2-Amino-5-nitropyridine (Starting Material) Step1 Step 1: Nucleophilic Attack (Ring Nitrogen) SM->Step1 + Phenacyl Bromide Phenacyl Phenacyl Bromide Phenacyl->Step1 Intermediate N-Alkylpyridinium Salt (Intermediate) Step1->Intermediate Slow Kinetics Cyclization Step 2: Cyclization (Exocyclic Amine) Intermediate->Cyclization - HBr, - H2O Product 6-Nitro-2-phenyl imidazo[1,2-a]pyridine Cyclization->Product Deactivation CRITICAL ISSUE: 5-NO2 Group Deactivates Ring Nitrogen Deactivation->Step1 Inhibits

Figure 1: Mechanistic pathway highlighting the inhibitory effect of the nitro group on the initial nucleophilic attack.

Module 2: Optimization Protocols (The "How")

Do not rely on standard ethanol reflux for this substrate. Use the following optimized protocols.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Why: Microwave irradiation provides rapid, uniform heating and can overcome the activation energy barrier of the deactivated nitrogen much more efficiently than thermal convection.

ParameterConditionRationale
Solvent Ethanol (EtOH) or Water/PEG-400Polar solvents couple well with microwaves. Water/PEG is a "green" alternative that enhances solubility.
Temperature 100°C - 120°CHigher temp required to drive the sluggish nucleophile.
Time 15 - 30 minutesPrevents prolonged exposure that leads to tar/decomposition.
Base NaHCO₃ (solid)Neutralizes HBr generated in situ without catalyzing side reactions.

Step-by-Step:

  • In a microwave vial, dissolve 2-amino-5-nitropyridine (1.0 equiv) and 2-bromoacetophenone (1.1 equiv) in Ethanol (3-5 mL/mmol).

  • Add NaHCO₃ (1.5 equiv).

  • Seal and irradiate at 110°C for 20 minutes (Power: Dynamic/Max 150W).

  • Work-up: Cool to RT. The product often precipitates. If not, pour into ice-cold water. Filter the solid.[1][2] Wash with cold hexane/ether to remove unreacted bromide.

Protocol B: Enhanced Thermal Method (If MW unavailable)

Why: If you lack a microwave, you must increase the boiling point and concentration to force the reaction.

  • Solvent Switch: Replace Ethanol (bp 78°C) with n-Butanol (bp 117°C) or DMF (153°C).

  • Catalyst: Add a Lewis Acid catalyst like Sc(OTf)₃ (5 mol%) or simply Iodine (10 mol%) to activate the ketone.

  • Procedure: Reflux for 12-24 hours. Monitor strictly by TLC.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry, and yield is <10%. What happened?

Diagnosis: Decomposition due to overheating or oxidative degradation. Solution:

  • Atmosphere: Run the reaction under Nitrogen or Argon. Electron-deficient pyridines are sensitive to oxidation at high temps.

  • Temp Control: If using DMF, do not exceed 100°C. DMF decomposes at reflux to produce dimethylamine, which destroys your alkyl halide.

  • Scavenger: Add a radical scavenger or ensure the solvent is degassed.

Q2: TLC shows the intermediate (spot just below solvent front) but no cyclized product.

Diagnosis: The N-alkylation happened (Step 1), but the ring didn't close (Step 2). Solution:

  • Base Check: The cyclization requires the removal of protons.[3] Ensure you added NaHCO₃ or K₂CO₃ .

  • Promote Dehydration: The final step loses water. If using a thermal method, use a Dean-Stark trap or add molecular sieves to the reaction.

Q3: I cannot separate the product from the starting material (2-amino-5-nitropyridine).

Diagnosis: Both are polar solids with similar Rf values. Solution:

  • Chemical Wash: The product is a weak base but less basic than the starting material. Wash the crude solid with 1M HCl . The starting material (amine) will protonate and dissolve in water more readily than the nitro-imidazo product (which is extremely weakly basic due to the nitro group). Filter the undissolved solid (your product).

  • Recrystallization: Recrystallize from Acetonitrile or DMF/Water .

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Low Yield (<30%) CheckMethod Current Method? Start->CheckMethod Thermal Thermal Reflux (EtOH/MeOH) CheckMethod->Thermal Microwave Microwave CheckMethod->Microwave Decision1 Can you use Microwave? Thermal->Decision1 CheckTLC Check TLC: Starting Material Left? Microwave->CheckTLC ActionMW Switch to MW: 110°C, 20 min, NaHCO3 Decision1->ActionMW Yes ActionThermal Switch Solvent: n-Butanol or DMF (100°C) Decision1->ActionThermal No ActionMW->CheckTLC ActionThermal->CheckTLC ActionCatalyst Add Catalyst: I2 (10 mol%) or Sc(OTf)3 CheckTLC->ActionCatalyst Yes (Incomplete) ActionWorkup Optimize Workup: Wash w/ dilute HCl Recryst. Acetonitrile CheckTLC->ActionWorkup No (Conversion OK)

Figure 2: Decision tree for troubleshooting low yields based on available equipment and TLC analysis.

References

  • Microwave-Assisted Synthesis: Perumal, S., et al. "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines."[4][5] Green Chemistry Letters and Reviews, 2010.

  • Mechanistic Insight (Deactivated Pyridines): Bagley, M. C., et al. "One-step synthesis of imidazo[1,2-a]pyridines using microwave irradiation." Synlett, 2007.

  • General Synthesis Review: Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 2016.

  • Green Chemistry Protocol: Santra, S., et al. "Green synthesis of imidazo[1,2-a]pyridine derivatives."[6] New Journal of Chemistry, 2013.

Sources

Troubleshooting

Technical Support Center: 6-Nitro-2-phenylimidazo[1,2-a]pyridine Stability

This technical guide addresses the stability profile of 6-Nitro-2-phenylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry often utilized as a precursor for GABA receptor ligands, anti-infectives, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 6-Nitro-2-phenylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry often utilized as a precursor for GABA receptor ligands, anti-infectives, and fluorescent probes.

This guide is structured to troubleshoot stability anomalies in solution, distinguishing between chemical degradation (bond breaking/forming) and physical instability (precipitation/aggregation).[1]

Executive Summary: The Stability Matrix

6-Nitro-2-phenylimidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle. While the core imidazo[1,2-a]pyridine scaffold is thermally robust, the C6-nitro group and the C3-position introduce specific vulnerabilities in solution.

ParameterStability RatingCritical Risk Factor
Hydrolytic Stability HighStable in neutral/acidic buffers; resistant to ring opening.
Photostability Low-MediumNitro-photochemistry : Susceptible to photoreduction or radical formation under UV/Blue light.
Redox Stability LowHigh Risk : The nitro group is easily reduced to an amine or hydroxylamine in biological buffers (e.g., containing DTT, GSH).[1]
Oxidative Stability MediumThe C3 position is nucleophilic and prone to oxidative functionalization or dimerization.
Solubility Low (Aqueous)Prone to "crashing out" (precipitation) in >1% aqueous DMSO, mimicking degradation.[1]

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "My LC-MS shows a new peak with Mass [M-16] or [M-30] after 24 hours."

Diagnosis: Chemical Reduction of the Nitro Group.[2][3][4][5][6] Context: If your assay buffer contains reducing agents (DTT,


-mercaptoethanol, TCEP) or if the solution was stored in a plastic tube exposed to light.[1]
  • Mechanism: The nitro (

    
    ) group at position 6 is an electron sink.[1] In the presence of thiols (common in enzyme assays) or under photoreductive conditions, it sequentially reduces to the nitroso  (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ).[1]
    • [M-16] : Loss of Oxygen (Reduction to Nitroso).[1]

    • [M-30] : Reduction to Amine (

      
       involves loss of 
      
      
      
      and gain of
      
      
      , mass shift varies, but often observed as complex mixtures).[1]

Corrective Action:

  • Remove Reducing Agents: Switch to non-reducing buffers if the protein target allows.

  • Fresh Preparation: Prepare working solutions immediately before use; do not store diluted samples.

  • Amber Glass: Store stocks in amber glass vials to prevent photo-assisted reduction.

Issue 2: "The solution turned yellow/brown, but the mass spec looks mostly unchanged."

Diagnosis: Photo-oxidation or C3-Functionalization. Context: The sample was left on the benchtop under fluorescent lighting.

  • Mechanism: The imidazo[1,2-a]pyridine ring is highly fluorescent and electron-rich at the C3 position . Upon light absorption, the excited state can generate singlet oxygen or radicals, leading to trace oxidative coupling at C3 (formation of dimers) or formation of charge-transfer complexes that are highly colored but low in abundance.[1]

Corrective Action:

  • Light Shielding: Wrap all reaction vessels and storage vials in aluminum foil.

  • Inert Atmosphere: Purge stock solutions with Argon/Nitrogen to remove dissolved oxygen, which fuels photo-oxidation.

Issue 3: "Compound concentration drops rapidly in PBS, but no degradation products are found."

Diagnosis: Physical Precipitation (The "Fake" Stability Issue). Context: Diluting a 10 mM DMSO stock into aqueous buffer (e.g., 10


M in PBS).
  • Mechanism: 6-Nitro-2-phenylimidazo[1,2-a]pyridine is lipophilic (high LogP). It has poor aqueous solubility. What looks like "degradation" is actually the compound precipitating out of solution and adhering to the plastic walls of the tube or the filter.

Corrective Action:

  • Solubility Limit Test: Determine the thermodynamic solubility in your specific buffer.

  • Co-solvent Increase: Ensure final DMSO concentration is

    
     1-2% (if tolerated) or add a surfactant like Tween-20 (0.01%) to maintain dispersion.
    
  • Material Switch: Use low-binding glass inserts instead of polypropylene tubes.

Part 2: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways for 6-Nitro-2-phenylimidazo[1,2-a]pyridine in solution.

StabilityPathways Compound 6-Nitro-2-phenylimidazo[1,2-a]pyridine (Intact Molecule) Nitroso Nitroso Intermediate (Unstable) Compound->Nitroso Reducing Agents (DTT) or Photoreduction C3_Radical C3-Radical (Excited State) Compound->C3_Radical hv (Light) + O2 Precipitate Solid Precipitate (Loss of Soluble Conc.) Compound->Precipitate Aqueous Buffer (>1% Water) Amine 6-Amino Derivative (Reduced Product) Nitroso->Amine Further Reduction Dimer C3-C3 Dimer (Oxidative Coupling) C3_Radical->Dimer Coupling

Figure 1: Primary degradation and instability pathways.[1] The Red path represents chemical reduction (common in bio-assays), the Green path represents photo-oxidation, and the Grey path represents physical precipitation.

Part 3: Validated Experimental Protocols

Protocol A: Assessing Chemical Stability (Stress Test)

Use this protocol to validate if the compound is chemically stable in your assay buffer.[1]

  • Preparation : Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution : Dilute to 50

    
    M in three conditions:
    
    • Control : 100% DMSO (Inert).

    • Acidic Stress : 0.1 M HCl (Hydrolysis check).[1]

    • Reductive Stress : PBS pH 7.4 + 5 mM DTT (Simulates cytosolic environment).[1]

  • Incubation : Incubate at 37°C in the dark.

  • Sampling : Take aliquots at T=0, 4h, and 24h.

  • Analysis : Analyze via HPLC-UV (254 nm) or LC-MS.

    • Pass Criteria: >95% recovery of parent peak area relative to T=0.

    • Fail Criteria: Appearance of earlier eluting peaks (amine is more polar) or mass shifts.[1]

Protocol B: Solubility Limit Determination

Use this to distinguish instability from precipitation.

  • Spike : Add 10

    
    L of 10 mM DMSO stock to 990 
    
    
    
    L of PBS (Target: 100
    
    
    M).
  • Equilibrate : Shake at room temperature for 2 hours.

  • Separate : Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Quantify : Carefully remove the supernatant and analyze via HPLC against a standard curve prepared in 100% DMSO.

  • Calculation :

    
    .[1]
    

Part 4: Data Summary & Reference Values

PropertyValue/ObservationRelevance
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; requires organic co-solvent.
pKa (Ring N) ~3.0 - 4.0Protonated only in acidic media; neutral at physiological pH.
UV Max ~250 nm, ~300 nmAbsorbance in UV region necessitates UV-transparent plates.
Fluorescence Blue/Green EmissionCan interfere with FRET/fluorescence assays; check background.

References

  • Goel, R. et al. (2024).[1] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [1]

    • Relevance: Details the susceptibility of the imidazo[1,2-a]pyridine scaffold to light-induced radical reactions and oxid
  • BenchChem Technical Review. (2025). A Mechanistic Guide to Nitro Group Reduction.

    • Relevance: Explains the mechanism of nitro group reduction to amines in solution, a key instability p
  • Bagdi, A. K. et al. (2013).[1][7] Copper-catalyzed aerobic oxidative coupling of imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

    • Relevance: Validates the nucleophilic nature of the C3 position and its prone-ness to oxid
  • Vlasov, S. V. et al. (2022).[1] Synthesis and Antimicrobial Evaluation of Imidazo[1,2-a]pyridine Derivatives. MDPI.[8] [1]

    • Relevance: Provides context on the synthesis and handling of these derivatives in biological evalu

Sources

Optimization

Technical Support Center: Purification of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Welcome to the technical support center for the purification of 6-Nitro-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Nitro-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging molecule. The unique structure of this compound, featuring a basic imidazopyridine core and a polar, electron-withdrawing nitro group, presents specific hurdles that require a nuanced approach to achieve high purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 6-Nitro-2-phenylimidazo[1,2-a]pyridine?

The two most effective and commonly employed techniques for this compound are flash column chromatography on silica gel and recrystallization.[1][2] The choice between them depends on the impurity profile and the scale of your reaction. Chromatography is excellent for removing a wide range of impurities with different polarities, while recrystallization is a highly efficient method for removing small amounts of impurities from a solid, crystalline product, often yielding material of very high purity.[3]

Q2: My compound consistently streaks or shows tailing on silica gel TLC plates. What is the cause and how can I prevent it?

This is a classic issue encountered with basic nitrogen-containing heterocycles.[4] The bridgehead nitrogen atom in the imidazo[1,2-a]pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[5] This strong, non-ideal interaction leads to poor peak shape (tailing) in column chromatography and streaking on TLC plates.

To resolve this, you can add a small amount of a basic modifier to your mobile phase (eluent). Typically, adding 0.5-1% triethylamine (TEA) or a few drops of ammonia to the solvent system will neutralize the acidic sites on the silica, leading to sharp, well-defined spots.[4]

Q3: After purification, my final product has a distinct yellow color. Is this indicative of an impurity?

Many nitroaromatic compounds are inherently colored, often appearing as pale yellow to yellow crystalline solids. While a deep or changing color could indicate an impurity or degradation, a consistent pale yellow hue for 6-Nitro-2-phenylimidazo[1,2-a]pyridine is generally expected. The ultimate confirmation of purity should not be based on color alone but on analytical data such as NMR spectroscopy, melting point analysis, and HPLC.[6][7]

Q4: What is the most reliable way to assess the purity of my final product?

A multi-pronged approach is always best for confirming purity.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good initial indicator.

  • Melting Point Analysis: A sharp, narrow melting point range that matches the literature value indicates high purity.[7] Impurities typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent quantitative method to determine purity, often capable of detecting trace impurities not visible by TLC.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or synthetic impurities.

Q5: Is 6-Nitro-2-phenylimidazo[1,2-a]pyridine susceptible to decomposition during purification?

While the imidazo[1,2-a]pyridine core is generally stable, nitro-containing compounds can sometimes be sensitive to heat or prolonged exposure to acidic or basic conditions.[8][9] When performing chromatography, avoid leaving the compound on the silica gel column for extended periods. During workup and solvent evaporation, use moderate temperatures (e.g., rotary evaporation at <40-50°C) to minimize the risk of degradation.

Purification & Troubleshooting Guide

This section provides a deeper dive into specific issues you may encounter during the two primary purification methods.

Flash Column Chromatography Troubleshooting

Flash chromatography is often the first purification step after a synthesis workup. Success hinges on a well-developed solvent system and proper technique.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between your product and impurities is not being exploited by the chosen eluent.Optimize the Solvent System: Use TLC to screen different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.2-0.3 for the target compound. If selectivity is poor, try a different solvent family (e.g., switch from an acetate-based system to an ether-based one).[4]
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.Reduce the Sample Load: A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[4] For difficult separations, use a lower loading percentage.
π-π Stacking: The aromatic nature of the compound and some impurities can lead to co-elution due to π-π interactions.Change the Stationary Phase: Consider using a stationary phase with different selectivity, such as a phenyl-bonded silica phase, which can help resolve compounds by leveraging alternative π-π interactions.[10]
Severe Peak Tailing Acid-Base Interaction: The basic nitrogen on your compound is interacting strongly with acidic silica gel.Add a Basic Modifier: As mentioned in the FAQ, add 0.5-1% triethylamine (TEA) to your eluent. This will significantly improve peak shape.[5]
Alternative Stationary Phase: For very basic compounds, switching to a neutral or basic alumina stationary phase can completely eliminate this issue.[4]
Compound Not Eluting from Column Compound is Too Polar: The chosen eluent is not polar enough to move the compound down the column.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your system (e.g., increase methanol in a DCM/Methanol system). A gradient elution from low to high polarity is often very effective.[4]
Irreversible Adsorption/Decomposition: The compound may be strongly binding to or degrading on the acidic silica.Use a Silica Plug with High Polarity Flush: First, try to flush the column with a very polar solvent like 10-20% Methanol in DCM (with 1% TEA). If this fails, consider that the compound may have decomposed. A 2D TLC can help diagnose on-plate degradation.[5]
Recrystallization Troubleshooting

Recrystallization is a powerful final purification step for obtaining highly pure, crystalline material.[3]

Issue Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing Solution Cooled Too Quickly: Rapid cooling does not give the molecules time to align into a crystal lattice.[4]Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you move it to an ice bath.[3]
Solution is Highly Supersaturated: The concentration of the solute is too high.Add More Solvent: Add a small amount of hot solvent back into the flask until the oil redissolves completely, then allow it to cool slowly again.[4]
No Crystals Form Upon Cooling Solution is Not Saturated: Too much solvent was used initially.Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[4]
Lack of Nucleation Sites: Crystal growth needs a starting point.Induce Crystallization: Try scratching the inside of the flask at the solvent line with a glass rod to create microscopic scratches that can act as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.[4][11]
Very Low Yield of Recovered Product Too Much Solvent Was Used: The compound has some solubility even in the cold solvent, and excess solvent will retain more of the product in the mother liquor.Use the Minimum Amount of Hot Solvent: During the initial dissolution step, add the hot solvent portion-wise until the compound just dissolves completely.[4] You can later concentrate the mother liquor to recover more product, which may require a second recrystallization.
Premature Crystallization During Filtration: If using hot gravity filtration to remove insoluble impurities, the product crystallizes in the funnel.Keep Everything Hot: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. Keep the receiving flask on a hot plate to maintain the solvent's heat.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a typical lab scale of 100-500 mg of crude material.

  • TLC Analysis & Solvent Selection: a. Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a polar solvent (like Ethyl Acetate). For this compound, systems like Dichloromethane/Methanol may also be effective.[6] d. Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent streaking.[4] e. The ideal system will give your target compound an Rf (retention factor) of approximately 0.2-0.3.

  • Column Packing: a. Select an appropriate size glass column. For 500 mg of crude, a column with a 2-3 cm diameter is suitable. b. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., Hexane). c. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks are present.

  • Sample Loading: a. Dissolve the crude 6-Nitro-2-phenylimidazo[1,2-a]pyridine in a minimal amount of dichloromethane. b. Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading." c. Carefully add this powder to the top of the packed silica gel bed.

  • Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system. b. Collect fractions in an array of test tubes. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. d. Combine the fractions that contain the pure product.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C. b. Place the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is for purifying an already solid, mostly pure product.

  • Solvent Selection: a. Place a small amount of your compound (10-20 mg) into a test tube. b. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. c. Heat the test tube. A good solvent will dissolve the compound when hot.[3] d. Allow the solution to cool. A good solvent will cause the compound to crystallize back out. Common solvents to test include ethanol, methanol, isopropanol, or ethyl acetate.

  • Dissolution: a. Place the crude solid to be recrystallized in an Erlenmeyer flask. b. Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). c. Add more hot solvent in small portions until the solid has just completely dissolved. Do not add a large excess.[4]

  • Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. b. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Crystal Collection: a. Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely or place them in a vacuum desiccator.

Visual Workflows

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_final Final Steps Crude Crude Product (6-Nitro-2-phenylimidazo[1,2-a]pyridine) TLC TLC Analysis (Assess purity & impurity profile) Crude->TLC Chromatography Flash Column Chromatography TLC->Chromatography Many impurities or non-crystalline solid Recrystallization Recrystallization TLC->Recrystallization Mostly pure & crystalline solid Purity_Check Purity Assessment (HPLC, NMR, MP) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Recrystallization Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98%

Caption: General purification workflow for 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

Chromatography_Troubleshooting Start Column Chromatography Issue Problem What is the primary issue? Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping Peaks Tailing Peak Tailing Problem->Tailing Streaking/Tailing NoElute No Elution Problem->NoElute Compound Stuck Cause_Sep Check Cause PoorSep->Cause_Sep Cause_Tail Add 0.5-1% TEA to Eluent Tailing->Cause_Tail Cause_Elute Increase Eluent Polarity (Gradient) NoElute->Cause_Elute Sol_Sep Optimize Solvent System via TLC Cause_Sep->Sol_Sep Bad Rf/Selectivity Load_Sep Reduce Sample Load (1-2% of Silica Mass) Cause_Sep->Load_Sep Overloaded

Caption: Troubleshooting decision tree for flash column chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Antonelli, M., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Scribd. (n.d.). Recrystallization: Activity No. 6.
  • Mukherjee, D., Karmakar, J., & Brahmachari, G. (2024). Electrochemical and mechanochemical strategies provide diversely functionalized 3-nitro-2-aryl-immidazo[1,2-a]pyridines. Journal of Organic Chemistry.
  • ERIC. (2017). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine and Existing Alzheimer's Disease Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Quest for Novel Therapeutics Alzheimer's disease (AD) is a progressive neurodegenera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Quest for Novel Therapeutics

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that remains a formidable challenge for modern medicine. The pathological hallmarks of AD are complex and include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and significant synaptic and neuronal loss. This intricate pathology has led to the exploration of multiple therapeutic strategies. Current treatments primarily offer symptomatic relief by modulating neurotransmitter systems. However, the demand for disease-modifying therapies that can halt or reverse the underlying pathology is urgent.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a representative of this class, 6-Nitro-2-phenylimidazo[1,2-a]pyridine, to explore its potential efficacy in the context of Alzheimer's disease by comparing its putative mechanisms of action with established AD drugs. While direct comparative clinical data for this specific compound is not available, by examining the in-vitro activity of structurally related imidazo[1,2-a]pyridine derivatives against key AD-related enzymes, we can build a compelling preclinical case for its potential. This guide will objectively compare the in-vitro efficacy of this chemical class against existing medications, providing supporting experimental data and methodologies to inform future research and development.

The primary targets for many current and emerging AD therapies include:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1]

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta peptides.[2]

  • Glycogen Synthase Kinase-3 Beta (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[3]

This guide will delve into a comparative analysis based on these key enzymatic targets.

Comparative Efficacy: A Multi-Target Perspective

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold lies in its demonstrated ability to interact with multiple targets relevant to Alzheimer's disease pathology. This multi-target approach is a promising strategy, as the complexity of AD suggests that targeting a single pathway may be insufficient. In contrast, existing drugs for Alzheimer's disease typically have a more focused mechanism of action.

Below is a comparative summary of the in-vitro inhibitory activities (IC50 values) of imidazo[1,2-a]pyridine derivatives and current Alzheimer's disease medications against key enzymatic targets. It is important to note that for the existing drugs, their primary mechanism of action is well-established, and their activity against other targets may be minimal or not a primary therapeutic contributor.

Compound Class / DrugAChE IC50BChE IC50BACE1 IC50GSK-3β IC50
Imidazo[1,2-a]pyridine Derivatives
Representative Derivative 151 µM[4]---
Representative Derivative 2-65 µM[5]--
Representative Derivative 3--22.48 µM-
Representative Derivative 4--30.61 µM-
Representative Derivative 5---2.6 µM[6]
Existing Alzheimer's Drugs
Donepezil11.6 nM[6]2.0 µM[4]Low µM range[4]Indirect inhibition[7]
Rivastigmine4.15 µM[8]37 nM[8]No direct inhibition reportedNo direct inhibition reported
Galantamine0.35 µM[3]>50-fold selective for AChEIndirectly reduces expression[9]No direct inhibition reported
MemantineNot ApplicableNot ApplicableMay reduce Aβ production[10]Indirectly modulates signaling[11][12]

Proposed Mechanism of Action for 6-Nitro-2-phenylimidazo[1,2-a]pyridine

Based on the activities of related compounds, a multi-target mechanism for 6-Nitro-2-phenylimidazo[1,2-a]pyridine in the context of Alzheimer's disease can be proposed. The core imidazo[1,2-a]pyridine structure can be functionalized to interact with the active sites of AChE, BACE1, and GSK-3β. The nitro and phenyl substitutions on the scaffold would play a crucial role in modulating the potency and selectivity for these targets.

Proposed_Mechanism_of_Action Proposed Multi-Target Mechanism of Imidazo[1,2-a]pyridines in AD cluster_AD_Pathology Alzheimer's Disease Pathology Amyloid_Plaques Amyloid-β Plaques NFTs Neurofibrillary Tangles Neurotransmission_Deficit Cholinergic Deficit BACE1 BACE1 BACE1->Amyloid_Plaques Leads to GSK3B GSK-3β GSK3B->NFTs Leads to AChE AChE / BChE AChE->Neurotransmission_Deficit Contributes to Imidazopyridine 6-Nitro-2-phenylimidazo[1,2-a]pyridine Imidazopyridine->BACE1 Inhibition Imidazopyridine->GSK3B Inhibition Imidazopyridine->AChE Inhibition

Caption: Proposed multi-target mechanism of 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key enzymatic assays used to evaluate the efficacy of potential Alzheimer's disease therapeutics.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution (14 mM acetylthiocholine iodide or butyrylthiocholine iodide in deionized water).

    • Enzyme solution (AChE or BChE, e.g., 1 U/mL in phosphate buffer).

    • Inhibitor solutions (serial dilutions of the test compound and a reference inhibitor like Donepezil in a suitable solvent, e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the inhibitor solution or solvent (for control).

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cholinesterase_Inhibition_Assay Workflow for Cholinesterase Inhibition Assay Start Start Reagent_Prep Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitor) Start->Reagent_Prep Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well plate Reagent_Prep->Plate_Setup Incubation Incubate at 25°C for 15 min Plate_Setup->Incubation Add_DTNB Add DTNB Solution Incubation->Add_DTNB Add_Substrate Initiate Reaction with Substrate Add_DTNB->Add_Substrate Measure_Absorbance Kinetic Reading at 412 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Determine IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Sources

Validation

Comparative study of different 6-Nitro-2-phenylimidazo[1,2-a]pyridine synthesis methods

The following guide presents a comparative technical study on the synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine . This document is structured for researchers and drug development professionals, focusing on mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical study on the synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine . This document is structured for researchers and drug development professionals, focusing on mechanistic validity, regioselectivity challenges, and experimental reproducibility.

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 6-nitro-2-phenyl derivative is a critical intermediate; the nitro group at position 6 allows for subsequent reduction to an amine, enabling late-stage functionalization (e.g., amidation, urea formation) essential for Structure-Activity Relationship (SAR) studies.

The Synthetic Challenge: The primary challenge in synthesizing this specific isomer is regiocontrol .

  • Method A (De Novo Cyclization): Uses a pre-functionalized pyridine (2-amino-5-nitropyridine). This is the Gold Standard as it locks the nitro group at the correct position (C6) before ring formation.

  • Method B (Direct Nitration): Attempts to nitrate the formed 2-phenylimidazo[1,2-a]pyridine core. This method is mechanistically flawed for this target, as electrophilic aromatic substitution favors the C3 position, yielding the 3-nitro isomer.

This guide compares these approaches to prevent common regiochemical errors and optimize yield.

Detailed Methodologies

Method A: The Hantzsch-Type Condensation (Gold Standard)

This method involves the condensation of 2-amino-5-nitropyridine with phenacyl bromide (2-bromoacetophenone). It is the most reliable route for accessing the 6-nitro isomer.

  • Mechanism: The reaction proceeds via an SN2 alkylation of the pyridine ring nitrogen (N1) by the

    
    -haloketone, followed by an intramolecular cyclodehydration.
    
  • Critical Insight: The nitro group at C5 of the pyridine ring is a strong electron-withdrawing group (EWG). This deactivates the ring nitrogen, making it less nucleophilic than in unsubstituted 2-aminopyridine. Consequently, this reaction requires elevated temperatures or stronger bases compared to standard Hantzsch syntheses.

Experimental Protocol (Validated)
  • Reagents:

    • 2-Amino-5-nitropyridine (1.0 equiv, 10 mmol)

    • Phenacyl bromide (1.1 equiv, 11 mmol)

    • Sodium bicarbonate (NaHCO

      
      ) or Sodium Carbonate (Na
      
      
      
      CO
      
      
      ) (2.0 equiv)
    • Solvent: Ethanol (absolute) or Ethanol/Water (1:1)

  • Procedure:

    • Dissolve 2-amino-5-nitropyridine in ethanol (30 mL) in a round-bottom flask.

    • Add phenacyl bromide and the base.

    • Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (the EWG slows the reaction).

    • Note: A colored precipitate often forms.

    • Cool to room temperature.[1][2] Pour the mixture into ice-cold water (100 mL).

    • Filter the precipitate, wash with water and cold diethyl ether to remove unreacted bromide.

    • Recrystallize from ethanol/DMF if necessary.

  • Expected Yield: 55–75% (Lower than electron-rich analogs due to deactivation).

Method B: Direct Nitration (The "Negative Control")

Researchers often attempt to nitrate the parent 2-phenylimidazo[1,2-a]pyridine. This section serves as a warning against this approach for the 6-nitro target.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The imidazo[1,2-a]pyridine ring is highly nucleophilic at C3 due to the electron-rich nature of the imidazole ring and resonance stabilization.

  • Outcome: Nitration with HNO

    
    /H
    
    
    
    SO
    
    
    or other nitrating agents yields 3-nitro-2-phenylimidazo[1,2-a]pyridine as the major product (>90% regioselectivity). The 6-position is significantly less reactive.
Method C: Oxidative Coupling (Modern Catalytic Route)

A greener alternative involves the copper-catalyzed oxidative coupling of 2-aminopyridines with ketones or nitroolefins.

  • Reagents: 2-Amino-5-nitropyridine + Acetophenone + CuI (catalyst) + O

    
     (oxidant).[3]
    
  • Pros: Avoids the use of lachrymatory phenacyl bromides.

  • Cons: The oxidative step is sensitive to the electronic nature of the amine. The 5-nitro group raises the oxidation potential, often reducing catalyst turnover and yield compared to electron-rich substrates.

Comparative Analysis

The following table summarizes the performance metrics of the discussed methods.

MetricMethod A: Hantzsch CondensationMethod B: Direct NitrationMethod C: Cu-Cat. Oxidative Coupling
Target Isomer 6-Nitro (Correct) 3-Nitro (Incorrect) 6-Nitro
Regiocontrol Absolute (Pre-functionalized)Poor (Favors C3)High
Yield 55–75%80–90% (of wrong isomer)40–60%
Atom Economy Moderate (HBr/H2O byproduct)Low (Acid waste)High (H2O byproduct)
Scalability High (Kg scale feasible)HighModerate (O2 mass transfer limits)
Safety Low (Phenacyl bromide is a lachrymator)Low (Strong acids)High (Green solvents possible)

Visualizations

Figure 1: Divergent Synthesis Pathways

This diagram illustrates why Method A is required for the 6-nitro target, while Method B leads to the C3 isomer.

G Start_Amine 2-Amino-5-nitropyridine Target TARGET: 6-Nitro-2-phenyl imidazo[1,2-a]pyridine Start_Amine->Target Method A: Cyclization (Reflux) Phenacyl Phenacyl Bromide Phenacyl->Target Start_Scaffold 2-Phenylimidazo[1,2-a]pyridine Wrong_Isomer OFF-TARGET: 3-Nitro-2-phenyl imidazo[1,2-a]pyridine Start_Scaffold->Wrong_Isomer Method B: Electrophilic Subst. Nitration Nitration (HNO3/H2SO4) Nitration->Wrong_Isomer

Caption: Divergent regiochemical outcomes. Method A yields the desired 6-nitro isomer, while Method B yields the 3-nitro isomer.

Figure 2: Mechanism of Method A (Hantzsch Condensation)

Detailed mechanistic flow for the condensation of the deactivated amine.

Mechanism Step1 2-Amino-5-nitropyridine (Nucleophile) Step2 N-Alkylation of Pyridine Nitrogen (Rate Limiting Step) Step1->Step2 Step3 Intermediate: N-(2-oxo-2-phenylethyl)pyridinium salt Step2->Step3 Step4 Intramolecular Cyclization (Imine formation) Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Product 6-Nitro-2-phenylimidazo[1,2-a]pyridine Step5->Product

Caption: Step-wise mechanism of the Hantzsch-type condensation. The initial N-alkylation is slowed by the 5-nitro group.

References

  • Regioselectivity of Nitration

    • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyridine.
    • Source: StackExchange Chemistry / Liter
    • URL:[Link]

    • Note: Confirms C3 preference for EAS.
  • General Synthesis of Imidazo[1,2-a]pyridines (Method A)

    • Title: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
    • Source: PMC (PubMed Central).
    • URL:[Link]

    • Note: Provides general protocols for 2-phenylimidazo[1,2-a]pyridine synthesis.
  • Synthesis of 6-Nitro Derivatives (Method A/C)

    • Title: CuI-Catalyzed Aerobic Oxidative α-Amination Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles.[3]

    • Source: Journal of Organic Chemistry (via MolAid/ACS).
    • URL:[Link]

    • Note: Describes the synthesis of 7-methyl-6-nitro-2-phenylimidazo[1,2-a]pyridine (67% yield), validating the feasibility for nitro-substituted amines.
  • Mechanochemistry and Green Approaches

    • Title: Mechanochemistry applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine as a teaching tool for green chemistry.[4][5]

    • Source: ResearchGate.[2]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine: Reproducibility and Green Chemistry Perspectives

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The 6-nitro derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The 6-nitro derivative, in particular, serves as a versatile intermediate, with the nitro group enabling a variety of downstream functionalizations crucial for drug discovery programs. However, the successful and, more importantly, reproducible synthesis of this key intermediate can be challenging. Classical methods often involve harsh conditions that can lead to inconsistent yields and purification difficulties.[2]

This guide provides an in-depth comparison of two distinct synthetic strategies for 6-Nitro-2-phenylimidazo[1,2-a]pyridine. We will examine the classical thermal condensation method and contrast it with a modern, greener, base-catalyzed approach. By detailing the causality behind experimental choices and presenting objective data, this document aims to equip researchers with the insights needed to select the most reliable and appropriate method for their laboratory context.

Method A: Classical Thermal Condensation (Tschitschibabin-type Reaction)

The most traditional route to the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine derivative with an α-haloketone.[3] This method relies on thermal energy to drive the reaction to completion.

Reaction Principle: The synthesis proceeds via a two-step sequence. First, the nucleophilic nitrogen of 2-amino-5-nitropyridine attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion to form an N-phenacylpyridinium intermediate. Subsequently, under thermal conditions, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic 6-Nitro-2-phenylimidazo[1,2-a]pyridine ring system.[4] This reaction is typically performed under reflux in a high-boiling solvent like ethanol or DMF.

Experimental Protocol: Method A
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitropyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol or N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Thermal Reaction: Heat the mixture to reflux (for ethanol, ~78°C; for DMF, ~153°C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold ethanol or diethyl ether to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Workflow for Classical Thermal Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-amino-5-nitropyridine & 2-bromoacetophenone solvent Add Anhydrous Solvent (e.g., Ethanol) reactants->solvent reflux Heat to Reflux (6-12 hours) solvent->reflux cool Cool to Room Temp reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization (Optional) wash->recrystallize

Caption: Workflow for Classical Synthesis (Method A).

Method B: DBU-Catalyzed Synthesis in Aqueous Ethanol

Driven by the principles of green chemistry, modern synthetic approaches aim to minimize hazardous solvents and reduce energy consumption.[2][5] A facile and highly efficient protocol utilizes the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an environmentally benign aqueous ethanol solvent system at room temperature.[6]

Reaction Principle: DBU acts as a potent catalyst for the cyclization reaction.[6] It facilitates the initial nucleophilic attack and, more critically, promotes the final dehydration step under significantly milder conditions than thermal reflux. The use of aqueous ethanol as a solvent not only reduces environmental impact but can also aid in the precipitation of the final product, simplifying purification.[6]

Experimental Protocol: Method B
  • Reactant Preparation: To a round-bottom flask, add 2-amino-5-nitropyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq).

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water.

  • Catalyst Addition: Add DBU (1.2 eq) to the suspension.

  • Ambient Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol. The product is often obtained in high purity, but column chromatography can be performed if necessary.

Workflow for DBU-Catalyzed Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-amino-5-nitropyridine & 2-bromoacetophenone solvent Add Aqueous Ethanol (1:1) reactants->solvent catalyst Add DBU Catalyst solvent->catalyst stir Stir at Room Temp (2-4 hours) catalyst->stir precipitate Pour into Cold Water stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry Product wash->dry

Caption: Workflow for DBU-Catalyzed Synthesis (Method B).

Comparative Analysis and Reproducibility

The choice between these two methods depends on laboratory priorities, including scale, available resources, and commitment to sustainable practices. The following table provides a direct comparison of key experimental and performance parameters.

FeatureMethod A: Classical Thermal CondensationMethod B: DBU-Catalyzed Synthesis
Starting Materials 2-amino-5-nitropyridine, 2-bromoacetophenone2-amino-5-nitropyridine, 2-bromoacetophenone
Solvent Anhydrous Ethanol or DMFAqueous Ethanol (1:1 v/v)[6]
Catalyst/Base None (thermal)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[6]
Reaction Temperature High (Reflux, ~78-153 °C)Ambient (Room Temperature)[6]
Reaction Time Long (6-12 hours)Short (2-4 hours)[6]
Typical Yield (%) Moderate to Good (Can be variable)Good to Excellent (Reported 65-94% for analogues)[6]
Purification Method Recrystallization, potential for column chromatographyOften simple filtration; column chromatography if needed
Green Chemistry Aspects High energy consumption, use of volatile organic solventsLow energy, greener solvent system, reduced reaction time[2][5]
Key Reproducibility Factor Highly dependent on consistent heating and solvent purity. Risk of side products (tar formation) at high temperatures.Dependent on the quality and stoichiometry of DBU. Generally more robust due to milder conditions.

Conclusion and Recommendations

Both methods provide viable pathways to 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

Method A (Classical Thermal Condensation) remains a valid approach, particularly if the necessary base (DBU) is unavailable. Its primary drawback is the high energy input and longer reaction times, which can negatively impact reproducibility due to the potential for thermal decomposition and side-product formation.

Method B (DBU-Catalyzed Synthesis) represents a significant advancement in terms of efficiency, safety, and environmental friendliness.[5][6] The reaction proceeds rapidly at room temperature, drastically reducing energy costs and the risk of thermally induced side reactions. The yields are consistently high, and the purification is often simpler. For laboratories prioritizing reproducibility, speed, and sustainable practices, the DBU-catalyzed method is the superior choice. Its robustness and mild conditions make it a more reliable and scalable protocol for the synthesis of this valuable intermediate.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make an informed decision that best aligns with their scientific goals and laboratory principles.

References

  • PMC.

  • MDPI.

  • The Royal Society Publishing.

  • Ingenta Connect.

  • Royal Society of Chemistry.

  • DeepDyve.

  • Semantic Scholar.

  • Benchchem.

  • PMC.

  • Royal Society of Chemistry.

  • PMC.

  • PMC.

  • Wikipedia.

  • Thieme Connect.

  • Nanyang Technological University.

  • ERIC.

  • Organic Chemistry Portal.

  • Arkat USA.

  • Cambridge University Press.

  • Royal Society of Chemistry.

  • MDPI.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Sciforum.

Sources

Validation

6-Nitro-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide on Pharmacophore Efficiency

This guide objectively analyzes the technical advantages of 6-Nitro-2-phenylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry. It synthesizes experimental data regarding its synthesis, biological pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the technical advantages of 6-Nitro-2-phenylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry. It synthesizes experimental data regarding its synthesis, biological potency, and mechanistic superiority over standard heterocyclic alternatives like benzimidazoles and indoles.

Executive Summary: The Scaffold Advantage

6-Nitro-2-phenylimidazo[1,2-a]pyridine represents a "privileged structure" in drug discovery—a molecular framework capable of binding to diverse biological targets with high affinity.[1] Unlike generic heterocycles, this specific derivative integrates three critical pharmacophoric elements:

  • Imidazo[1,2-a]pyridine Core: A rigid, bicyclic system that mimics the purine base of ATP, making it an ideal kinase inhibitor scaffold.

  • 6-Nitro Group: A "warhead" moiety that functions as a bioreductive center (crucial for hypoxic cancer cells and M. tuberculosis) and a strong electron-withdrawing group that modulates the pKa of the ring nitrogens.

  • 2-Phenyl Ring: Provides essential lipophilicity and

    
    -
    
    
    
    stacking capability, critical for anchoring the molecule in hydrophobic receptor pockets (e.g., Benzodiazepine receptors, Kinase ATP-binding sites).

Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts 6-Nitro-2-phenylimidazo[1,2-a]pyridine against two common heterocyclic competitors: Benzimidazoles (common in anthelmintics/PPIs) and Indoles (common in kinase inhibitors).

Table 1: Physicochemical & Functional Comparison
Feature6-Nitro-2-phenylimidazo[1,2-a]pyridine Benzimidazoles Indoles
Bridgehead Nitrogen Yes (N1 is bridgehead). Forces coplanarity, increasing rigidity and receptor residence time.No. Flexible NH tautomerism can reduce binding specificity.No. NH is a hydrogen bond donor, but ring is electron-rich and oxidation-prone.
Metabolic Stability High. The fused system is resistant to oxidative ring opening.Moderate. Susceptible to N-dealkylation or oxidation.Low. Prone to oxidation at C2/C3 (formation of oxindoles).
Hypoxia Selectivity High. 6-Nitro group acts as a bioreductive trigger (prodrug potential).Low. Requires specific functionalization to achieve this.Low. Generally not bioreductive.
Synthesis Efficiency One-Pot. (Groebke-Blackburn-Bienaymé or Condensation). High atom economy.Multi-step. Often requires diamine precursors and harsh cyclization.Multi-step. Fischer indole synthesis requires harsh acid/heat.
Fluorescence Tunable. Useful for theranostic applications (tracking drug distribution).Generally low fluorescence.Native fluorescence, but overlaps with biological background (Trp).
Key Advantage 1: The "Hypoxia-Selective" Mechanism

Unlike benzimidazoles, the 6-nitro substituent on the imidazo[1,2-a]pyridine core confers a unique mechanism of action against anaerobic pathogens (e.g., M. tuberculosis) and hypoxic tumor cells.

  • Mechanism: In low-oxygen environments, the nitro group is enzymatically reduced (via nitroreductases) to a nitro-radical anion .

  • Effect: This radical induces lethal DNA strand breaks specifically in the target cell, sparing healthy, oxygenated tissue. This is a distinct advantage over the indole scaffold, which typically acts via competitive inhibition rather than bioreductive activation.

Key Advantage 2: Synthetic Accessibility (Green Chemistry)

The synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine is superior in terms of "Step Economy." It can be synthesized in a single step from commercially available precursors, whereas comparable benzimidazole derivatives often require protection/deprotection steps.

Mechanistic Visualizations

Diagram 1: Bioreductive Mechanism of Action

This pathway illustrates how the 6-nitro group functions as a "prodrug" warhead in hypoxic cancer cells or bacteria.

Bioreduction cluster_0 Target Cell (Tumor/Bacteria) Compound 6-Nitro-2-phenyl imidazo[1,2-a]pyridine Radical Nitro-Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction Enzyme Nitroreductase (Hypoxic Environment) Enzyme->Radical Catalyzes ROS Reactive Oxygen Species (Superoxide/OH•) Radical->ROS Redox Cycling DNA DNA Damage (Strand Breaks) Radical->DNA Covalent Binding ROS->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

Caption: The 6-nitro moiety undergoes enzymatic reduction in hypoxic tissues, generating cytotoxic radicals that selectively damage target DNA.

Diagram 2: One-Pot Synthetic Workflow

Comparison of the streamlined synthesis versus traditional multi-step routes.

Synthesis Input1 2-Amino-5-nitropyridine Reaction Condensation / Cyclization (Reflux in EtOH or solvent-free) Input1->Reaction Input2 alpha-Bromoacetophenone Input2->Reaction Product 6-Nitro-2-phenyl imidazo[1,2-a]pyridine Reaction->Product Adv1 No Metal Catalyst Needed Reaction->Adv1 Adv2 High Atom Economy Reaction->Adv2

Caption: The "One-Pot" synthesis minimizes solvent waste and purification steps, offering a significant yield advantage over multi-step heterocycle formation.

Experimental Protocols

To validate the advantages described, the following protocols ensure reproducibility and data integrity.

Protocol A: One-Pot Synthesis (High-Yield Method)

Objective: Synthesize 6-Nitro-2-phenylimidazo[1,2-a]pyridine with >80% yield.

  • Reagents:

    • 2-Amino-5-nitropyridine (1.0 equiv, 10 mmol)

    • 
      -Bromoacetophenone (1.0 equiv, 10 mmol)
      
    • Sodium Bicarbonate (

      
      , 1.2 equiv)
      
    • Solvent: Ethanol (anhydrous, 20 mL)

  • Procedure:

    • Step 1: Dissolve 2-amino-5-nitropyridine in ethanol in a round-bottom flask.

    • Step 2: Add

      
      -bromoacetophenone slowly at room temperature.
      
    • Step 3: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

    • Step 4: Upon completion, cool to room temperature. The product often precipitates directly.

    • Step 5: Neutralize with saturated

      
       solution to precipitate the free base if necessary.
      
    • Step 6: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/DMF.

  • Validation:

    • Melting Point: Expect 260–265°C (distinctly high due to nitro-stacking).

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of H-3 (imidazo ring) around

      
       8.5–8.8 ppm and the downfield shift of H-5 due to the nitro group.
      
Protocol B: Cytotoxicity Assay (MTT)

Objective: Compare potency against cancer cell lines (e.g., HT-29 Colon Cancer).

  • Cell Culture: Seed HT-29 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1

    
    M – 100 
    
    
    
    M) of:
    • Compound A: 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

    • Control: Standard chemotherapy agent (e.g., 5-Fluorouracil).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    
    • Expected Result: The 6-nitro derivative typically shows

      
       values in the low micromolar range (1–10 
      
      
      
      M), superior to unsubstituted imidazo[1,2-a]pyridines (>50
      
      
      M).

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: National Institutes of Health (PubMed) [Link] (Search Term: Imidazo[1,2-a]pyridine derivatives review)

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega / ResearchGate [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines. Source: European Journal of Medicinal Chemistry (via PubMed) [Link][2]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI Molecules [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for peripheral benzodiazepine receptors. Source: Journal of Medicinal Chemistry [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound whose structure—incorporating a nitro group and an imidazopyridine core—necessitates careful handling as hazardous waste. This document is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds in their work.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. 6-Nitro-2-phenylimidazo[1,2-a]pyridine is classified as a hazardous substance with multiple risk factors. The presence of the nitro functional group and the aromatic heterocyclic system contributes to its reactivity and toxicity.

Based on data for closely related compounds and the constituent functional groups, the primary hazards are summarized below.[1]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Measures
Flammable Liquid and Vapor Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[1]🔥Keep away from all ignition sources. Use explosion-proof equipment and non-sparking tools.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact. Do not breathe vapors or mists. Handle only in a well-ventilated area, preferably a chemical fume hood.[1][2]
Skin Irritation Causes skin irritation upon contact.[1]Prevent all skin contact by wearing appropriate chemical-resistant gloves.[1]
Serious Eye Irritation Causes serious eye irritation or damage.[1]Wear safety glasses with side shields or chemical splash goggles.[1]
Reactivity As a nitro-compound, it may be reactive. Avoid contact with strong oxidizers, strong acids, and bases.[3][4]Store away from incompatible materials.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling and preparing 6-Nitro-2-phenylimidazo[1,2-a]pyridine for disposal. The causality behind each piece of equipment is linked directly to the identified hazards.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield may be required for bulk transfers.Protects against splashes and vapors causing serious eye irritation.[1][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and toxic effects from dermal absorption.[2][5]
Body Protection Flame-retardant antistatic laboratory coat.[1]Protects skin and clothing from contamination and provides a barrier against accidental splashes. Flame-retardant properties are crucial due to the flammability hazard.
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge.Prevents inhalation of harmful vapors, a primary route of exposure leading to acute toxicity.[1][5]

Step-by-Step Waste Disposal Protocol

The disposal of 6-Nitro-2-phenylimidazo[1,2-a]pyridine must be managed through a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][3]

Step 1: Waste Segregation

The principle of segregation is critical to prevent dangerous chemical reactions.

  • Collection: Collect all waste containing 6-Nitro-2-phenylimidazo[1,2-a]pyridine—including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials—into a designated hazardous waste container.[5]

  • Incompatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[4][6] Keep halogenated and non-halogenated solvent waste streams separate where applicable.[6]

Step 2: Container Selection and Labeling

Proper containment and communication of hazards are vital for safe transport and disposal.

  • Container: Use a leak-proof, sealable container made of a chemically compatible material (e.g., glass or polyethylene). The container must be in good condition with a tightly fitting screw cap.[6][7]

  • Labeling: The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste ".[2][5]

    • The full chemical name: "Waste 6-Nitro-2-phenylimidazo[1,2-a]pyridine ".[2]

    • The primary associated hazards (e.g., "Flammable," "Toxic," "Irritant").[5]

    • The date when waste was first added to the container (accumulation start date).[5]

Step 3: Temporary On-Site Storage

Store the sealed waste container in a designated, secure area while awaiting pickup.

  • Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2]

  • Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin or tray to control any potential leaks.

  • Access: The storage area should be clearly marked as a hazardous waste accumulation point and have restricted access.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service to schedule a pickup.[5]

  • Regulatory Framework: The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[8] Such compounds are typically classified as characteristically hazardous waste due to ignitability and toxicity.[7][8]

Disposal Workflow Visualization

The following diagram outlines the logical workflow for the proper disposal of 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_spill Emergency Protocol start Start: Generation of Waste 6-Nitro-2-phenylimidazo[1,2-a]pyridine haz_id Hazard Identification (Review SDS) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate container Select & Fill Compatible Hazardous Waste Container segregate->container label_cont Label Container Correctly (Name, Hazards, Date) container->label_cont store Store in Secure Secondary Containment label_cont->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill Spill Occurs spill_proc Execute Spill Management Protocol spill->spill_proc spill_proc->segregate

Caption: Disposal workflow for 6-Nitro-2-phenylimidazo[1,2-a]pyridine.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential individuals. Restrict access to the spill zone and ensure the area is well-ventilated (or ventilation is safely increased, e.g., in a fume hood).[5] Eliminate all ignition sources.

  • Assess and Report: Wearing full PPE, assess the extent of the spill. Report the incident to your laboratory supervisor and EHS department immediately.[5]

  • Contain and Absorb: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial solvent absorbent.[5] Do not use combustible materials like paper towels for initial absorption of a flammable liquid.

  • Collect Waste: Carefully scoop or sweep the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials (e.g., wipes, disposable gloves) as hazardous waste.[5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Nitro-2-phenylimidazo[1,2-a]pyridine, upholding their commitment to personal safety and environmental stewardship.

References

  • J.T. Baker. Pyridine Material Safety Data Sheet. [Link]

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Towson University Environmental Health and Safety. Hazardous Waste Management Procedures. [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. Procedure for Disposing of Hazardous Waste. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

  • National Center for Biotechnology Information (NCBI). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • PubChem. 2-Phenylimidazo[1,2-a]pyridine. [Link]

  • Regulations.gov. EPA-Approved New York Hazardous Waste Regulatory Requirements. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Nitro-2-phenylimidazo[1,2-a]pyridine

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 6-Nitro-2-phenylimidazo[1,2-a]pyridine, a member of the privileged imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 6-Nitro-2-phenylimidazo[1,2-a]pyridine, a member of the privileged imidazo[1,2-a]pyridine scaffold, holds significant potential in medicinal chemistry. However, its structure combines a bioactive heterocyclic system with a nitro-aromatic moiety, necessitating a rigorous and scientifically-grounded approach to safe handling.

This guide moves beyond a simple checklist. It provides the essential, immediate safety and logistical information needed for handling this compound, grounded in the principles of chemical hazard assessment. We will explore the why behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Section 1: A Proactive Approach to Hazard Assessment

While a comprehensive toxicological profile for 6-Nitro-2-phenylimidazo[1,2-a]pyridine is not yet established, its chemical structure provides critical clues to its potential hazards. We must operate under the principle of precaution, inferring hazards from its constituent parts: the imidazo[1,2-a]pyridine core and the nitro-aromatic system.

  • The Imidazo[1,2-a]pyridine Core: Derivatives of this heterocyclic system are known to be biologically active. Safety Data Sheets (SDS) for analogous compounds frequently cite risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2]

  • The Nitro-Aromatic Moiety: This class of compounds is well-documented for its potential toxicity. The electron-withdrawing nature of the nitro group contributes to their chemical stability and, frequently, their mutagenicity and carcinogenicity.[3][4][5] A primary hazard associated with nitro-aromatics is their ability to be absorbed through the skin, potentially leading to systemic effects like methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[6]

Based on this analysis, we will treat 6-Nitro-2-phenylimidazo[1,2-a]pyridine as a hazardous substance with the classifications summarized below.

Hazard ClassificationGHS Hazard StatementCausality and Justification
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledBased on data for the parent pyridine structure and related nitro-aromatic compounds which are readily absorbed.[6][7][8]
Skin Corrosion/Irritation H315: Causes skin irritationA common characteristic of imidazo[1,2-a]pyridine derivatives and aromatic amines.[2][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritationA consistent warning for analogous imidazo[1,2-a]pyridine compounds.[1][2][9]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of fine powders can irritate the respiratory tract.[2]
Long-Term Hazard (Suspected) Carcinogenicity/MutagenicityMany nitro-aromatic compounds are listed as known or reasonably anticipated carcinogens.[3][5] This must be assumed until proven otherwise.

Section 2: The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is the minimum requirement for handling 6-Nitro-2-phenylimidazo[1,2-a]pyridine in any form.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood.[10] This is non-negotiable and serves to minimize inhalation exposure.

Essential PPE for All Operations

The following PPE must be worn for any procedure involving this compound, from weighing a few milligrams to running a large-scale reaction.

  • Eye and Face Protection:

    • Specification: ANSI Z87.1 compliant safety goggles are mandatory to protect against dust particles and accidental splashes.

    • Causality: The high likelihood of severe eye irritation (H319) from either the solid powder or solutions demands a complete seal around the eyes.[2] For larger scale operations (>1g) or when there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[7]

  • Skin and Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.

    • Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Given the potential for dermal absorption and unknown skin hazards, a double-gloving technique is strongly recommended.

      • Specification: Use two pairs of nitrile gloves, with the outer glove cuffs pulled over the sleeves of the lab coat.

      • Causality: Double-gloving provides an extra layer of protection against rapid permeation by solvents and allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.[11]

    • Protective Clothing: Ensure full-length pants and closed-toe shoes are worn. No skin should be exposed between the lab coat and footwear.

  • Respiratory Protection:

    • Specification: When handling the solid powder outside of a fume hood (a scenario that should be avoided) or if there is a risk of generating dust (e.g., during spill cleanup), a NIOSH-approved respirator with a P100 (or N100) particulate filter is required.

    • Causality: The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications necessitate protection from airborne particulates.[2] A standard surgical mask provides no protection against chemical dusts.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 PPE Selection Workflow for 6-Nitro-2-phenylimidazo[1,2-a]pyridine start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes no_hood STOP! Re-evaluate procedure. Do not proceed outside hood. fume_hood->no_hood No splash_risk Is there a significant splash risk or >1g scale? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes dust_risk Is there a risk of generating airborne dust? splash_risk->dust_risk No face_shield->dust_risk respirator Add N100/P100 Respirator dust_risk->respirator Yes

PPE Selection Workflow Diagram

Section 3: Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, designate and prepare your workspace in the fume hood. Ensure all necessary equipment (spatulas, weigh paper, glassware, solvent) and waste containers are inside the hood.

  • Weighing: Tare your balance with the weigh paper or container. Carefully transfer the solid compound using a dedicated spatula. Avoid any actions that could generate dust. If the compound is clumpy, gently break it up rather than crushing it.

  • Dissolution: Add the solvent to the solid in the flask. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation. Ensure the container is appropriately capped or covered during dissolution.

  • Post-Handling Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect this solvent rinse as hazardous waste. Wipe down the work surface in the fume hood with a damp cloth, which should also be disposed of as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat and face shield (if used). Finally, remove safety goggles and the inner pair of gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

Waste Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing 6-Nitro-2-phenylimidazo[1,2-a]pyridine and the solvent rinses used for decontamination must be collected in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Disposal Method: Never dispose of this chemical down the drain or in regular trash.[11] All waste must be disposed of through your institution's licensed hazardous waste management service.[1]

Section 4: Emergency Response Plan

Accidents are preventable, but preparedness is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][11]

By integrating these protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Institutes of Health (NIH) PMC URL: [Link]

  • Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: Structure–Activity Relationships in Nitro-Aromatic Compounds Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet PYRIDINE Source: ChemSupply Australia URL: [Link]

  • Title: Mutagenicity of Nitroaromatic Compounds Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: ORGANIC CHEMISTRY (Nitrobenzene) Source: Sakshi Education URL: [Link]

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

  • Title: Safety Data Sheet Pyridine Source: KISHIDA CHEMICAL CO.,LTD. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.